Pteric acid
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C14H13N6O3+ |
|---|---|
Molekulargewicht |
313.29 g/mol |
IUPAC-Name |
4-[(2-amino-4-oxo-3H-pteridin-8-ium-6-yl)methylamino]benzoic acid |
InChI |
InChI=1S/C14H12N6O3/c15-14-19-11-10(12(21)20-14)18-9(6-17-11)5-16-8-3-1-7(2-4-8)13(22)23/h1-4,6,16H,5H2,(H,22,23)(H3,15,17,19,20,21)/p+1 |
InChI-Schlüssel |
JOAQINSXLLMRCV-UHFFFAOYSA-O |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)O)NCC2=C[NH+]=C3C(=N2)C(=O)NC(=N3)N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Technical Guide: Pteroic Acid – Structural Architecture & Synthetic Logic
The following technical guide details the chemical structure, physicochemical properties, biosynthetic logic, and synthetic methodologies for pteroic acid.
Executive Summary
Pteroic Acid (C₁₄H₁₂N₆O₃) is the core structural moiety of the folate family (Vitamin B9), distinguished by the absence of the poly-glutamate tail found in folic acid. While often overshadowed by its biologically active derivatives (tetrahydrofolates), pteroic acid has emerged as a critical ligand in targeted drug delivery. Its high affinity for the Folate Receptor alpha (FR
This guide analyzes the molecular architecture of pteroic acid, its biosynthetic origins as a sulfonamide target, and the rigorous protocols required for its isolation and conjugation.
Molecular Architecture
Pteroic acid is a conjugated heterocycle composed of a pterin ring system linked to p-aminobenzoic acid (PABA) via a methylene bridge.
Structural Identity
| Parameter | Data |
| IUPAC Name | 4-{[(2-amino-4-oxo-1,4-dihydro-6-pteridinyl)methyl]amino}benzoic acid |
| Common Name | Pteroic Acid |
| Molecular Formula | C₁₄H₁₂N₆O₃ |
| Molecular Weight | 312.28 g/mol |
| CAS Registry | 119-24-4 |
| Stereochemistry | Achiral (unlike Folic Acid, which possesses a chiral |
Functional Moieties
The molecule consists of three distinct domains governing its reactivity and binding:
-
Pterin Ring (2-amino-4-hydroxypteridine): A fused pyrimidine-pyrazine system. The 2-amino and 4-oxo groups function as key hydrogen bond donors/acceptors within the Folate Receptor binding pocket.
-
Methylene Bridge (
): A flexible linker connecting the pterin to the PABA nitrogen. This bridge is susceptible to oxidative cleavage under UV light. -
p-Aminobenzoic Acid (PABA): Provides the phenyl ring for
-stacking interactions and the terminal carboxylic acid ( ) for conjugation to drug payloads.
Physicochemical Profile & Stability
Understanding the solubility profile is critical for protocol design, as pteroic acid is notoriously insoluble in neutral aqueous media.
| Property | Value / Behavior | Protocol Implication |
| Solubility (Water) | Insoluble at pH < 5.0 | Reactions must be performed in basic buffers or polar aprotic solvents. |
| Solubility (Solvents) | Soluble in DMSO, 0.1M NaOH, warm DMF. | DMSO is the preferred solvent for coupling reactions. |
| pKa Values | The carboxylic acid is the primary site for deprotonation at physiological pH. | |
| UV Absorbance | Quantitation via HPLC requires detection at 280nm or 365nm. | |
| Stability | Light Sensitive | CRITICAL: All manipulations must occur under yellow light or in amber glassware to prevent photolytic cleavage of the |
Biosynthetic Pathway & Pharmacology
Pteroic acid is not synthesized de novo by mammals (who must ingest folates).[1] It is produced by bacteria and plants, making its biosynthetic pathway a selective target for antimicrobial drugs (sulfonamides).
The Sulfonamide Target (Mechanism of Action)
The enzyme Dihydropteroate Synthase (DHPS) catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate with PABA to form 7,8-dihydropteroic acid .
-
Mechanism: Sulfonamides act as structural analogues of PABA.[1][2] They competitively inhibit DHPS, creating a "dead-end" adduct that cannot be converted into folate, starving the bacteria of thymidine.
Pathway Visualization
The following diagram illustrates the specific step where pteroic acid precursors are formed and where sulfonamides intervene.
Figure 1: Biosynthetic pathway of dihydropteroic acid showing the competitive inhibition of DHPS by sulfonamides. Note that "Pteroic Acid" is the oxidized form of the enzymatic product.
Experimental Protocols: Synthesis & Purification
Researchers typically obtain pteroic acid via two routes: Enzymatic Hydrolysis (from commercially available folic acid) or Total Chemical Synthesis .
Method A: Enzymatic Hydrolysis (Standard Research Protocol)
This method is preferred for generating high-purity pteroic acid for drug conjugation, as it avoids the harsh conditions of total synthesis.
Reagents:
-
Folic Acid (Sigma-Aldrich, >98%)
-
Carboxypeptidase G (CPG) or Carboxypeptidase G2 (CPG2)
-
Buffer: 0.1 M Tris-HCl, pH 7.3
-
Zinc Chloride (
, cofactor)
Protocol:
-
Dissolution: Dissolve Folic Acid (10 mM) in 0.1 M Tris-HCl buffer (pH 7.3). Adjust pH with dilute NaOH if necessary to ensure complete dissolution.
-
Activation: Add
to a final concentration of 0.2 mM (CPG is a zinc-dependent exopeptidase). -
Digestion: Add Carboxypeptidase G (5 units per mg of folate). Incubate at 37°C for 12–24 hours.
-
Monitoring: Monitor reaction via HPLC (C18 column). Folic acid elutes later than pteroic acid due to the loss of the glutamate tail.
-
-
Precipitation: Adjust the pH of the solution to 3.5–4.0 using 1M HCl. Pteroic acid will precipitate as a yellow solid (Folic acid is also insoluble here, but conversion should be near 100%).
-
Purification: Collect the precipitate via centrifugation (4000 x g, 15 min). Wash 3x with cold acidic water (pH 4.0).
-
Drying: Lyophilize the pellet in the dark.
Method B: Chemical Synthesis Workflow
For large-scale production where enzymatic cost is prohibitive.
Figure 2: Chemical synthesis workflow via the bromomethylpterin intermediate.
Therapeutic Applications: Pteroic Acid vs. Folic Acid
In drug development, pteroic acid is often conjugated to cytotoxins (e.g., tubulysins, maytansinoids).
Why use Pteroic Acid instead of Folic Acid?
-
Transport Selectivity: Folic acid enters cells via the Folate Receptor (FR) and the Reduced Folate Carrier (RFC). RFC is ubiquitously expressed in healthy tissue. Pteroic acid does not bind RFC efficiently; it is highly specific for FR, which is overexpressed in ovarian, lung, and breast cancers.
-
Hydrophobicity: Pteroic acid is more hydrophobic than folic acid (lacks the polar glutamate). This alters the pharmacokinetic profile, often increasing liver clearance, which can be advantageous for reducing renal toxicity in certain conjugate designs.
Conjugation Protocol Note: When coupling pteroic acid to a drug linker, the carboxylic acid must be activated.
-
Preferred Reagents: HATU or PyBOP in anhydrous DMSO/DMF.
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Stoichiometry: 1.0 eq Pteroic Acid : 0.9 eq Linker : 1.1 eq HATU. (Use slight excess of Pteroic acid to ensure valuable drug-linker is fully consumed).
References
-
PubChem. (2024). Pteroic Acid - Compound Summary. National Library of Medicine. [Link]
-
Houlihan, C. M., et al. (1972). Preparation of Pteroic Acid from Folic Acid. Analytical Biochemistry. (Seminal method for enzymatic hydrolysis). [Link]
-
Boon, W. R., & Leigh, T. (1951). Pteridines.[2][3][4][5] Part I. An unambiguous synthesis of pteroic acid. Journal of the Chemical Society. (Foundational chemical synthesis).[6][7] [Link]
-
Low, P. S., et al. (2008). Folate-targeted therapeutic and imaging agents for cancer. Current Opinion in Chemical Biology. (Discusses FR specificity of pteroates). [Link]
-
Acharya, P., et al. (2022).[8] Dihydropteroate Synthase Inhibitors. American Chemical Society (ACS) Infectious Diseases. [Link]
Sources
- 1. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 2. Replacing sulfa drugs with novel DHPS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US2477426A - Preparation of 2-amino-4-hydroxy-6-methyl pteridine - Google Patents [patents.google.com]
- 5. Synthesis and evaluation of pteroic acid-conjugated nitroheterocyclic phosphoramidates as folate receptor-targeted alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Carboxypeptidase G and pterin deaminase metabolic pathways degrade folic acid in Variovorax sp. F1 - PMC [pmc.ncbi.nlm.nih.gov]
Biological Function of Pteroic Acid in Folate Metabolism: A Technical Guide
Executive Summary
Pteroic acid (Pte) represents the structural "core" of the folate family—a pteridine ring conjugated to p-aminobenzoic acid (pABA).[1] While often overshadowed by its glutamylated derivative, folic acid (pteroylglutamic acid), pteroic acid occupies a distinct and critical niche in biochemistry.[2]
In microbial and plant physiology , it is a transient but essential biosynthetic intermediate, serving as the checkpoint for de novo folate synthesis and the primary target for sulfonamide antibiotics.[2] In mammalian physiology , it is metabolically inert for biosynthesis but serves as a degradation product and a highly specific pharmacological tool.[2]
This guide analyzes pteroic acid’s dual role: as a biosynthetic bottleneck in pathogens and as a high-affinity targeting ligand in precision oncology.
Part 1: Molecular Architecture & Biosynthetic Role (Microbial)
The DHPS Checkpoint
In bacteria, protozoa, and plants, pteroic acid is synthesized de novo.[2] This pathway is absent in mammals, which lack the requisite enzymes, making this specific step a foundational target for antimicrobial chemotherapy.[2][3]
The formation of dihydropteroate (the reduced precursor of pteroic acid) is catalyzed by Dihydropteroate Synthase (DHPS) .[3][4]
Mechanism of Action
-
Substrates: 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) and p-aminobenzoic acid (pABA).[5]
-
Catalysis: DHPS facilitates the displacement of the pyrophosphate group on DHPP by the amino group of pABA.[3]
-
Downstream: Glutamylation by dihydrofolate synthase converts it to dihydrofolate (DHF), entering the active folate cycle.[2]
Sulfonamide Inhibition: Sulfonamides act as structural analogs of pABA.[3] They competitively inhibit DHPS, forming a "dead-end" sulfa-dihydropteroate adduct that cannot be glutamylated, effectively starving the pathogen of active folate.[2]
Pathway Visualization
The following diagram illustrates the critical position of pteroic acid in the biosynthetic pathway and the point of sulfonamide intervention.
Caption: The biosynthetic pathway of folate in microorganisms.[3][4][5][6] DHPS catalyzes the formation of dihydropteroate, the immediate precursor to pteroic acid derivatives.[3] This step is the specific target of sulfonamide antibiotics.[3]
Part 2: Mammalian Physiology & Catabolism[2]
Absence of Biosynthesis
Humans lack the DHPS enzyme and therefore cannot synthesize pteroic acid or folate de novo. All folate must be acquired from the diet (as polyglutamates) or supplements (as folic acid).
Pteroic Acid as a Catabolite
In humans, pteroic acid appears primarily as a degradation product.[2]
-
Oxidative Cleavage: Folates are unstable.[2][7] Oxidative scission at the C9-N10 bond yields a pteridine and p-aminobenzoylglutamate (pABG), bypassing pteroic acid.
-
Enzymatic Hydrolysis (Rescue Therapy): The bacterial enzyme Carboxypeptidase G2 (CPG2) (marketed as Glucarpidase) is used clinically to treat methotrexate toxicity.[8] CPG2 cleaves the glutamate tail from methotrexate (and folic acid), rapidly converting toxic antifolates into pteroic acid (or DAMPA from methotrexate) and glutamate.
-
Clinical Relevance: Pteroic acid is much less soluble than folic acid and inactive as a vitamin, but it is non-toxic and excreted by the liver, allowing for rapid detoxification of the plasma.
-
Part 3: Pharmacology & Drug Development
Pteroic Acid vs. Folic Acid as Targeting Ligands
Both folic acid and pteroic acid bind to the Folate Receptor Alpha (FRα) , a GPI-anchored protein overexpressed in epithelial cancers (ovarian, lung, breast).[2][9][10] However, their binding modes differ, offering distinct advantages for drug conjugate design.[2][11]
| Feature | Folic Acid (Pteroylglutamic Acid) | Pteroic Acid (Pteroyl-pABA) |
| Structure | Pterin + pABA + Glutamate | Pterin + pABA |
| Binding Affinity (Kd) | High (~0.1 – 1.0 nM) | Moderate/High (Context Dependent) |
| Binding Mode | Pterin binds deep; Glutamate H-bonds at entrance. | Pterin binds deep; Lacks entrance stabilization.[2] |
| Conjugation Site | Gamma-carboxyl of Glutamate.[1][12] | Carboxyl of pABA (or via linker). |
| Solubility | Higher (Hydrophilic tail).[2] | Lower (Hydrophobic).[2] |
| Utility | Standard targeting ligand.[2][3] | "Lean" ligand; reduced steric bulk. |
Structural Binding Logic
Crystal structures of FRα reveal that the pterin ring anchors the ligand deep within the receptor pocket via hydrophobic stacking (Trp171, Tyr85) and hydrogen bonding (Asp81). The glutamate tail of folic acid extends to the pocket entrance, interacting with basic residues (Lys136).
Design Insight: Pteroic acid retains the "anchor" (pterin) but loses the "lid" (glutamate).
-
Advantage:[2][8][13][14][15][16] Pteroic acid conjugates are smaller and avoid the "double-negative" charge of the glutamate, potentially altering cellular uptake kinetics or endosomal escape.
-
Challenge: Without the glutamate H-bonds, affinity can drop.[2] Successful pteroate-drug conjugates often use a linker that mimics the glutamate geometry to restore high-affinity binding.
Caption: Comparison of binding modes. Folic acid utilizes the glutamate tail for stabilization at the receptor entrance.[17] Pteroic acid conjugates must engineer the linker to maintain this affinity.
Part 4: Experimental Protocols
Protocol: Synthesis of Pteroic Acid via Enzymatic Cleavage
Objective: To generate high-purity pteroic acid from folic acid for use as a reference standard or conjugation precursor, utilizing Carboxypeptidase G2 (CPG2).[2]
Reagents:
-
Folic Acid (Sigma-Aldrich)
-
Recombinant Carboxypeptidase G2 (CPG2) (e.g., Glucarpidase)
-
Tris-HCl Buffer (0.1 M, pH 7.3)[2]
-
Zinc Chloride (ZnCl2, 0.2 mM - cofactor)
Methodology:
-
Preparation: Dissolve Folic Acid (10 mM) in Tris-HCl buffer containing 0.2 mM ZnCl2.
-
Digestion: Add CPG2 (50 units/mL) to the solution. Incubate at 37°C for 2 hours.
-
Monitoring: Monitor the reaction via UV-Vis spectroscopy. Folic acid absorbs at 280/350 nm.[2] The cleavage results in a spectral shift and precipitation (pteroic acid is less soluble).
-
Termination: Stop reaction by adjusting pH to 3.0 with 1M HCl. Pteroic acid will precipitate out of solution (pKa ~4.5).
-
Purification: Centrifuge at 10,000 x g for 15 mins. Wash the pellet with cold acidic water (pH 3.0) three times. Lyophilize the pellet to obtain yellow powder.
-
Validation: Verify mass via LC-MS (Expected [M+H]+: ~312.3 Da).
Protocol: DHPS Inhibition Assay (Antimicrobial Screening)
Objective: To screen compounds for inhibition of the conversion of DHPP to dihydropteroate.
Components:
-
Purified recombinant DHPS (E. coli or S. aureus).[2]
-
Substrates: DHPP (50 µM) and [14C]-pABA (10 µM).
-
Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.6.[2]
Workflow:
-
Incubation: Mix enzyme, buffer, and test compound (potential inhibitor) in a 96-well plate. Incubate for 10 min at 37°C.
-
Start Reaction: Add DHPP and [14C]-pABA to initiate the reaction.
-
Duration: Incubate for 20 minutes.
-
Separation: Spot 20 µL of reaction mixture onto DEAE-cellulose filter paper.
-
Wash: Wash filters with 10 mM Ammonium Formate to remove unreacted [14C]-pABA. The product ([14C]-dihydropteroate) binds to the filter.
-
Quantification: Measure radioactivity using liquid scintillation counting.
-
Analysis: Calculate IC50 based on the reduction in radiolabel incorporation compared to DMSO control.
References
-
Structural Basis for Molecular Recognition of Folic Acid by Folate Receptors. Source: Nature (2013).[2] URL:[Link] Significance:[1][19] Definitive crystal structure analysis showing the deep pocket binding of the pteroate moiety and the entrance interaction of the glutamate tail.[17]
-
Folate-Targeted Drug Delivery: Effect of Alternative Conjugation Chemistry. Source: Journal of Drug Targeting (1999). URL:[Link] Significance: Comparison of alpha- vs. gamma-conjugation and the utility of pteroic acid derivatives in drug delivery.[12]
-
Dihydropteroate Synthase as a Therapeutic Target. Source: Current Drug Targets - Infectious Disorders (2002). URL:[Link] Significance: Comprehensive review of the microbial biosynthesis pathway and sulfonamide mechanism.
-
Glucarpidase (Carboxypeptidase G2) Intervention in Methotrexate Toxicity. Source: Clinical Pharmacology & Therapeutics (2014).[2] URL:[Link] Significance:[1][3][4][5][8][11][13][15][18][19][20] Details the enzymatic conversion of folates to pteroic acid in a clinical rescue setting.
-
Synthesis and Evaluation of Pteroic Acid-Conjugated Nitroheterocyclic Phosphoramidates. Source: Journal of Medicinal Chemistry (2001). URL:[Link] Significance: Demonstrates the chemical methodology for conjugating drugs to the pteroic acid scaffold.
Sources
- 1. Structural and Biochemical Characterization of the Folyl-poly-γ-L-glutamate Hydrolyzing Activity of Human Glutamate Carboxypeptidase II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutamate carboxypeptidase II - Wikipedia [en.wikipedia.org]
- 3. Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dihydropteroate synthase - Proteopedia, life in 3D [proteopedia.org]
- 6. Dihydropteroate synthase - Wikipedia [en.wikipedia.org]
- 7. Folate-producing bifidobacteria: metabolism, genetics, and relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Structural basis for molecular recognition of folic acid by folate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Folic acid functionalization for targeting self-assembled paclitaxel-based nanoparticles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06306A [pubs.rsc.org]
- 12. Folate-mediated drug delivery: effect of alternative conjugation chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of folate receptor α (FRα) binding oligopeptides and their evaluation for targeted virotherapy applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhancement of Binding Affinity of Folate to Its Receptor by Peptide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhancement of Binding Affinity of Folate to Its Receptor by Peptide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. Synthesis and Characterization of Folic Acid-Conjugated Terbium Complexes as Luminescent Probes for Targeting Folate Receptor-Expressing Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Carboxypeptidase G and pterin deaminase metabolic pathways degrade folic acid in Variovorax sp. F1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Pteroic Acid: An In-Depth Technical Guide to its Role as an Endogenous Degradation Product of Folic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Folic acid, an essential B vitamin, is a cornerstone of cellular metabolism, primarily involved in one-carbon transfer reactions crucial for nucleotide synthesis and amino acid metabolism. While the biological significance of folic acid is well-established, the fate of its degradation products within the human body is a burgeoning field of research. This technical guide provides a comprehensive exploration of pteroic acid, a primary endogenous degradation product of folic acid. We will delve into the enzymatic and non-enzymatic pathways of its formation, present detailed methodologies for its quantification in biological matrices, and discuss its known biological activities and potential physiological and pathological implications. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and biomedical research, offering insights into the often-overlooked aspects of folate metabolism and catabolism.
Introduction: Beyond Folic Acid – The Emergence of its Catabolites
Folic acid (pteroyl-L-glutamic acid) is a synthetic, oxidized form of folate that is widely used in dietary supplements and food fortification.[1] In the body, it is reduced to its biologically active form, tetrahydrofolate (THF), which participates in a multitude of metabolic pathways essential for cellular proliferation and maintenance.[2] The catabolism of folates has long been considered a passive process of elimination. However, emerging evidence suggests that the degradation products, including pteroic acid, may possess biological activities of their own.[3][4]
Pteroic acid is formed by the cleavage of the C9-N10 bond of folic acid, which results in the separation of the pteridine moiety from the p-aminobenzoyl-L-glutamic acid (pABG) portion.[3] This guide will illuminate the pathways of pteroic acid formation, its analytical determination, and its potential significance in health and disease.
The Genesis of Pteroic Acid: Degradation Pathways of Folic Acid
The formation of pteroic acid from folic acid can occur through both enzymatic and non-enzymatic mechanisms. Understanding these pathways is critical for appreciating its endogenous presence and for designing accurate analytical strategies.
Enzymatic Degradation
-
Carboxypeptidase G: Certain bacteria possess the enzyme carboxypeptidase G (CPG), which efficiently hydrolyzes the amide bond between the p-aminobenzoic acid and glutamic acid moieties of folic acid, yielding pteroic acid and L-glutamate.[5] While primarily found in microorganisms, the potential for analogous enzymatic activity in the human gut microbiota or even within human tissues warrants further investigation.
-
Hydroperoxide-Dependent Degradation by Cytochrome c: In the presence of hydroperoxides, such as hydrogen peroxide, the ubiquitous hemoprotein cytochrome c can catalyze the degradation of folic acid at the C9-N10 bond, leading to the formation of pteroic acid. This process suggests a potential link between oxidative stress and folate catabolism.
Non-Enzymatic Degradation
Folic acid is susceptible to degradation by various physical and chemical factors, which can contribute to the endogenous pool of pteroic acid.
-
Photodegradation: Exposure to ultraviolet (UV) radiation can induce the cleavage of the C9-N10 bond of folic acid, a process that is concentration-dependent.[6] This photodegradation pathway is a significant concern in the context of fortified foods and pharmaceuticals, and may also have implications for folate stability in sun-exposed skin.
-
Thermal Degradation: Elevated temperatures can also lead to the breakdown of folic acid into pteroic acid and glutamic acid. This is particularly relevant in food processing and storage, where significant losses of folic acid can occur.[1]
-
pH-Dependent Degradation: The stability of folic acid is also influenced by pH, with degradation occurring in both acidic and alkaline conditions. This can impact its stability in various physiological compartments and in vitro experimental setups.[1]
Caption: Formation of Pteroic Acid from Folic Acid.
Analytical Methodologies for Pteroic Acid Quantification
Accurate and sensitive quantification of pteroic acid in biological matrices is essential for studying its endogenous levels and biological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high specificity and sensitivity.
Detailed Step-by-Step Experimental Protocol for Pteroic Acid Quantification in Human Plasma by LC-MS/MS
This protocol provides a robust method for the extraction and quantification of pteroic acid from human plasma.
3.1.1. Materials and Reagents
-
Pteroic acid analytical standard
-
Stable isotope-labeled internal standard (e.g., ¹³C₆-Pteroic acid)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (collected in EDTA tubes)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
3.1.2. Sample Preparation: Protein Precipitation and Solid-Phase Extraction
The causality behind this multi-step sample preparation is to first remove the bulk of proteins, which can interfere with the analysis and damage the LC-MS system, followed by a more selective extraction and concentration of the analyte of interest.
-
Protein Precipitation:
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing 1% formic acid and the internal standard. The formic acid helps to denature proteins and maintain the analyte in a protonated state for better ionization.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute the pteroic acid and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
3.1.3. LC-MS/MS Analysis
The choice of a reversed-phase column and a gradient elution is to achieve optimal separation of pteroic acid from other endogenous components in the plasma extract.
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7-7.1 min: 95-5% B
-
7.1-10 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Pteroic Acid: Precursor ion (m/z) 313.1 → Product ion (m/z) 164.1 (quantifier), 120.1 (qualifier)
-
¹³C₆-Pteroic Acid (IS): Precursor ion (m/z) 319.1 → Product ion (m/z) 170.1
-
-
Collision Energy: Optimized for the specific instrument, typically in the range of 20-30 eV.
-
3.1.4. Data Analysis and Quantification
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the calibration standards.
-
The concentration of pteroic acid in the plasma samples is then determined from this calibration curve.
Caption: LC-MS/MS Workflow for Pteroic Acid Quantification.
Endogenous Levels of Pteroic Acid
Quantitative data on the endogenous levels of pteroic acid in human biological fluids and tissues are still limited in the scientific literature. This represents a significant knowledge gap and an area ripe for future research. The development and application of validated analytical methods, such as the one described above, are crucial for establishing reference ranges in healthy populations and for investigating alterations in disease states.
| Biological Matrix | Reported Concentration Range | Reference |
| Human Plasma | Data not yet established | - |
| Human Urine | Data not yet established | - |
| Human Tissues | Data not yet established | - |
| Table 1: Reported Endogenous Concentrations of Pteroic Acid in Human Samples. |
Biological Significance of Endogenous Pteroic Acid
While the biological roles of folic acid are extensively studied, the physiological and pathological significance of its endogenous degradation product, pteroic acid, is less understood. Current research primarily points to its involvement in targeted drug delivery systems, but its intrinsic biological functions are an area of active investigation.
Role in Targeted Drug Delivery
Pteroic acid, despite having a lower affinity for the folate receptor compared to folic acid, can still mediate the selective delivery of conjugated ligands to tumors that overexpress this receptor.[3][4] This has spurred research into the development of pteroic acid-drug conjugates as anticancer agents.[7][8] The rationale behind this approach is that the smaller size of pteroic acid may offer advantages in terms of tumor penetration and pharmacokinetics compared to larger folic acid conjugates.
Potential as a Biomarker
The levels of pteridines, the class of compounds to which pteroic acid belongs, have been investigated as potential biomarkers for various diseases, particularly those involving immune system activation and oxidative stress.[9] Elevated levels of certain pteridines are observed in conditions such as cancer and inflammatory disorders. While specific data on pteroic acid as a disease biomarker is currently scarce, its formation through pathways linked to oxidative stress suggests that its endogenous levels could potentially reflect the redox status of an individual.
Interaction with Folate Metabolism
The presence of endogenous pteroic acid may have implications for overall folate homeostasis. It is plausible that pteroic acid could compete with folic acid for binding to transport proteins or enzymes involved in folate metabolism, although this has yet to be definitively established. Further research is needed to elucidate the intricate interplay between folic acid and its degradation products in maintaining cellular function.
Future Directions and Implications for Drug Development
The study of pteroic acid as an endogenous degradation product of folic acid opens up several avenues for future research and has important implications for drug development.
-
Establishing Normative Ranges: A critical next step is to conduct studies to determine the normal physiological range of pteroic acid in various human populations. This will provide a baseline for investigating its role in disease.
-
Investigating Pathophysiological Roles: Further research is needed to explore the potential involvement of endogenous pteroic acid in the pathophysiology of diseases associated with altered folate metabolism and oxidative stress, such as cardiovascular diseases and neurodegenerative disorders.[1][10][11]
-
Optimizing Drug Delivery Systems: A deeper understanding of the interaction of pteroic acid with the folate receptor and other cellular components will aid in the design of more effective pteroic acid-based drug delivery systems for cancer therapy and other applications.
-
Nutritional and Pharmaceutical Considerations: The factors influencing the degradation of folic acid to pteroic acid, such as food processing, storage conditions, and drug interactions, should be considered in nutritional and pharmaceutical contexts to ensure optimal folate status.
Conclusion
Pteroic acid, once considered merely an inert breakdown product of folic acid, is emerging as a molecule with potential biological significance. Its endogenous formation through both enzymatic and non-enzymatic pathways highlights the dynamic nature of folate catabolism. The development of sensitive analytical techniques like LC-MS/MS is paving the way for a more thorough investigation of its physiological and pathological roles. For researchers and professionals in drug development, a comprehensive understanding of pteroic acid offers new perspectives on folate metabolism, opens up possibilities for novel therapeutic strategies, and underscores the importance of considering the complete lifecycle of essential nutrients and their metabolites.
References
-
A validated LC/MS/MS method for the quantification of pyrrole-2,3,5-tricarboxylic acid (PTCA), a eumelanin specific biomarker, in human skin punch biopsies. (2025). ResearchGate. [Link]
-
Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices. (n.d.). National Institutes of Health. [Link]
-
Pteroic acid. (n.d.). Bioaustralis Fine Chemicals. [Link]
-
Automated Plasma Proteomic Sample Preparation. (n.d.). Agilent. [Link]
-
LC-MS/MS for Bioanalytical Peptide and Protein Quantification: Chromatographic Considerations. (2017). YouTube. [Link]
-
LC-MS/MS for Bioanalytical Peptide and Protein Quantification: Peptide Level Sample Clean-up. (2018). YouTube. [Link]
-
LC-MS/MS method for simultaneous determination of valproic acid and major metabolites in human plasma. (2025). ResearchGate. [Link]
-
Rapid preparation of human blood plasma for bottom-up proteomics analysis. (2021). National Institutes of Health. [Link]
-
Pteroic acid. (n.d.). Bioaustralis Fine Chemicals. [Link]
-
Formic Acid Pretreatment Enhances Untargeted Serum and Plasma Metabolomics. (2025). National Institutes of Health. [Link]
-
Synthesis and evaluation of pteroic acid-conjugated nitroheterocyclic phosphoramidates as folate receptor-targeted alkylating agents. (n.d.). National Institutes of Health. [Link]
-
Folates and cardiovascular disease. (n.d.). National Institutes of Health. [Link]
-
Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. (2024). ResearchGate. [Link]
-
Identification of photoproducts of folic acid and its degradation pathways in aqueous solution. (n.d.). ScienceDirect. [Link]
-
High-Dose Folic Acid Acutely Improves Coronary Vasodilator Function in Patients With Coronary Artery Disease. (n.d.). National Institutes of Health. [Link]
-
Synthesis and evaluation of pteroic acid-conjugated nitroheterocyclic phosphoramidates as folate receptor-targeted alkylating agents. (n.d.). National Institutes of Health. [Link]
-
Pteroic Acid. (n.d.). PubChem. [Link]
-
Degradation of folic acid in fortified vitamin juices during long term storage. (n.d.). OpenAgrar. [Link]
-
The physiological and pathological properties of Mead acid, an endogenous multifunctional n-9 polyunsaturated fatty acid. (n.d.). National Institutes of Health. [Link]
-
Folate metabolism and cardiovascular disease. (n.d.). National Institutes of Health. [Link]
-
Pterins as Diagnostic Markers of Mechanical and Impact-Induced Trauma: A Systematic Review. (n.d.). National Institutes of Health. [Link]
-
Carboxypeptidase G and pterin deaminase metabolic pathways degrade folic acid in Variovorax sp. F1. (n.d.). ResearchGate. [Link]
-
Folate, homocysteine, endothelial function and cardiovascular disease. (n.d.). National Institutes of Health. [Link]
Sources
- 1. Folate deficiencies and cardiovascular pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Folate metabolism and cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. bioaustralis.com [bioaustralis.com]
- 5. Endogenous benzoic acid interferes with the signatures of amino acids and thiol compounds through perturbing N-methyltransferase, glutamate-cysteine ligase, and glutathione S-transferase activity in dairy products [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of lipoic acid in plasma by high-performance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of pteroic acid-conjugated nitroheterocyclic phosphoramidates as folate receptor-targeted alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pterins as Diagnostic Markers of Mechanical and Impact-Induced Trauma: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Folates and cardiovascular disease [pubmed.ncbi.nlm.nih.gov]
- 11. Folate, homocysteine, endothelial function and cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Photodegradation Dynamics of Folic Acid & Pterin-6-Carboxylic Acid Analysis
Executive Summary
Folic acid (Pteroylglutamic acid, FA) is a critical B-vitamin prone to rapid photodegradation, a phenomenon that compromises potency and generates biologically active photoproducts.[1][2][3][4][5] The primary degradation pathway involves the cleavage of the C9-N10 bond, yielding Pterin-6-carboxylic acid (PCA) and p-aminobenzoyl-L-glutamic acid (PABA-Glu) .
This guide provides a technical deep-dive into the mechanism of this degradation, the physicochemical properties of PCA, and a validated analytical protocol for its quantification. Understanding these dynamics is essential for ensuring regulatory compliance and product safety in pharmaceutical and nutraceutical formulations.
Mechanistic Insight: The Photolysis Pathway[6]
The photodegradation of folic acid is not a single-step event but a cascade reaction driven by UV-A and visible light (up to 450 nm).
The Cleavage Mechanism
Upon irradiation in aerobic conditions, folic acid undergoes oxidative cleavage. The reaction follows apparent first-order kinetics, heavily influenced by pH.[6]
-
Excitation: FA absorbs photon energy, entering an excited singlet state.
-
Intermediate Formation: The C9-N10 bond is cleaved, initially forming 6-formylpterin (FPT) .
-
Oxidation to PCA: FPT is unstable and rapidly oxidizes to the stable end-product, Pterin-6-carboxylic acid (PCA) .
-
Auto-Catalysis: Both FPT and PCA act as photosensitizers. They absorb light and generate Reactive Oxygen Species (ROS), specifically singlet oxygen (
), which accelerates the degradation of remaining folic acid.
Pathway Visualization
Figure 1: The oxidative photodegradation pathway of folic acid showing the intermediate role of 6-formylpterin and the auto-catalytic feedback loop via ROS generation.[7]
Characterization of Pterin-6-Carboxylic Acid (PCA)[7][8][9][10][11]
PCA is the stable, fluorescent marker of folic acid degradation. Its detection is the primary method for assessing photodamage.
Physicochemical Properties
| Property | Description | Technical Implication |
| Solubility | Insoluble in water/acid; Soluble in alkali (0.1M NaOH).[8] | Extraction buffers must be alkaline (pH > 8.0) to ensure complete recovery. |
| Fluorescence | High Quantum Yield ( | Allows for trace-level detection (ng/mL) using HPLC-FLD. |
| Excitation/Emission | Distinct from Folic Acid (which has very low fluorescence), eliminating matrix interference. | |
| Toxicity | Phototoxic to skin cells (Keratinocytes).[9] | High levels in topical formulations can induce oxidative stress under UV exposure. |
pH Dependence
The degradation rate and fluorescence intensity are pH-dependent.
-
Acidic pH (2.0 - 4.0): Rapid degradation. High fluorescence intensity for PCA.
-
Alkaline pH (7.0 - 10.0): Slower degradation. PCA fluorescence is quenched by
ions, requiring pH adjustment post-column or in the detector cell for maximum sensitivity.
Analytical Protocol: HPLC-FLD Quantification
Objective: Separate and quantify Folic Acid, PCA, and PABA-Glu using Reverse-Phase HPLC with Fluorescence Detection (FLD) and UV-Diode Array Detection (DAD).
Reagents & Materials
-
Column: C18 (ODS) column,
mm, 5 m particle size (e.g., Waters Spherisorb or equivalent). -
Mobile Phase A: 30 mM Potassium Phosphate buffer (pH 2.3).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Standard: Pterin-6-carboxylic acid reference standard (purity >98%).
Chromatographic Conditions
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20
L. -
Temperature: 25°C.
-
Detection Mode:
-
Channel A (UV): 280 nm (for Folic Acid & PABA-Glu).
-
Channel B (FLD): Ex 360 nm / Em 450 nm (Specific for PCA).
-
Gradient Profile
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 90 | 10 | Equilibration |
| 15.0 | 70 | 30 | Linear Gradient |
| 20.0 | 90 | 10 | Re-equilibration |
Analytical Workflow Diagram
Figure 2: Dual-detection HPLC workflow ensuring simultaneous quantification of the parent compound (UV) and the trace degradation product (Fluorescence).
Stability & Formulation Strategies
To mitigate the formation of PCA, formulation scientists must address the root causes of photolysis.
-
Oxygen Exclusion: Since the cleavage to PCA is oxidative, sparging buffers with Nitrogen (
) or using vacuum degassing significantly reduces degradation rates. -
pH Control: Formulate at neutral to slightly alkaline pH (6.5 - 8.0). Avoid acidic environments where the cleavage kinetics are fastest.
-
Antioxidants: The addition of Riboflavin should be avoided as it acts as a sensitizer. Instead, use antioxidants that quench singlet oxygen.
-
Amber Glass: Strict protection from light (wavelengths < 450 nm) is mandatory during storage and handling.
References
-
Akhtar, M. J., et al. (1999). Photodegradation of folic acid in aqueous solution.[3][7][6][10][11][9][12] Journal of Pharmaceutical and Biomedical Analysis. Link
-
Off, M. K., et al. (2005). Ultraviolet photodegradation of folic acid.[3][5][7][6][10][11][9][12] Journal of Photochemistry and Photobiology B: Biology.[11] Link
-
Thomas, A. H., et al. (2003). Fluorescence of pterin, 6-formylpterin, 6-carboxypterin and folic acid in aqueous solution: pH effects.[7] Photochemical & Photobiological Sciences.[3][11] Link
-
Juzeniene, A., et al. (2016).[9] Folic acid and its photoproducts, 6-formylpterin and pterin-6-carboxylic acid, as generators of reactive oxygen species in skin cells during UVA exposure.[2][4][10][13] Journal of Photochemistry and Photobiology B: Biology.[11] Link
-
Schircks Laboratories. Pterin-6-carboxylic acid Technical Data Sheet.Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Properties and reactivity of the folic acid and folate photoproduct 6-formylpterin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of photooxidation of folic acid sensitized by unconjugated pterins - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Photodegradation of folic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. schircks.ch [schircks.ch]
- 9. Folic acid and its photoproducts, 6-formylpterin and pterin-6-carboxylic acid, as generators of reactive oxygen species in skin cells during UVA exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pterin-6-carboxylic acid, 948-60-7 [thegoodscentscompany.com]
- 11. Ultraviolet photodegradation of folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bioaustralis.com [bioaustralis.com]
Methodological & Application
Application Notes and Protocols for the Enzymatic Production of Pteroic Acid
Introduction: The Significance of Pteroic Acid in Modern Drug Development
Pteroic acid, a core structural component of folic acid, has emerged as a valuable building block in the synthesis of advanced therapeutics and diagnostic agents.[1] Its unique chemical architecture allows for its use as a targeting ligand, enabling the selective delivery of conjugated molecules to cells overexpressing folate receptors, a common characteristic of various cancer types.[2] The enzymatic degradation of the readily available and inexpensive folic acid presents a more sustainable and specific alternative to complex chemical synthesis routes for producing pteroic acid.[3] This application note provides a comprehensive guide to the enzymatic production of pteroic acid, focusing on a robust and reproducible protocol utilizing Carboxypeptidase G2 (CPG2). We will delve into the mechanistic underpinnings of this biotransformation, provide a detailed experimental protocol, and discuss critical parameters for process optimization and quality control.
The Enzymatic Approach: Harnessing the Specificity of Carboxypeptidase G2
The enzymatic cleavage of folic acid to pteroic acid and L-glutamic acid is a highly specific reaction that targets the amide bond linking the p-aminobenzoyl group to the glutamate moiety. Several enzymes, including carboxypeptidases, amidases, and proteases, can catalyze this hydrolysis.[3] Among these, Carboxypeptidase G2 (CPG2), a zinc-dependent exopeptidase originally isolated from Pseudomonas sp., stands out for its high efficiency and specificity towards folate analogs.[4]
The catalytic mechanism of CPG2 involves the coordination of the glutamate's terminal carboxyl group to the zinc ions within the enzyme's active site. This interaction positions the scissile amide bond for nucleophilic attack by a water molecule, leading to its cleavage and the release of pteroic acid and L-glutamate.[5]
Figure 1: Enzymatic cleavage of folic acid by Carboxypeptidase G2.
Experimental Protocol: A Step-by-Step Guide to Pteroic Acid Synthesis
This protocol is designed for the laboratory-scale production of pteroic acid from folic acid using recombinant Carboxypeptidase G2.
Materials and Reagents
-
Folic Acid (Sigma-Aldrich, Cat. No. F7876 or equivalent)
-
Recombinant Carboxypeptidase G2 (CPG2) from Pseudomonas sp. or a suitable expression system.
-
Tris-HCl (Tris(hydroxymethyl)aminomethane hydrochloride)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Ethylenediaminetetraacetic acid (EDTA)
-
Cellulose TLC plates with UV indicator (e.g., MilliporeSigma, Cat. No. 105552)
-
Ammonia solution (25%)
-
Deionized water (ddH₂O)
-
HPLC grade acetonitrile and water
-
Formic acid
Equipment
-
Analytical balance
-
pH meter
-
Magnetic stirrer with heating plate
-
Incubator or water bath
-
Centrifuge
-
Filtration apparatus (e.g., Büchner funnel and vacuum flask)
-
Thin Layer Chromatography (TLC) chamber
-
UV lamp (254 nm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Lyophilizer (optional)
Protocol
Part 1: Enzymatic Reaction
-
Reaction Buffer Preparation: Prepare a 50 mM Tris-HCl buffer. Dissolve the appropriate amount of Tris-HCl in ddH₂O to a final volume and adjust the pH to 7.5 with 1 M NaOH.
-
Substrate Preparation: Prepare a 5 mM folic acid stock solution. Due to the low solubility of folic acid in neutral buffer, first, dissolve the folic acid in a minimal amount of 1 M NaOH, then dilute with the 50 mM Tris-HCl buffer (pH 7.5) to the final concentration. Adjust the pH back to 7.5 with 1 M HCl if necessary.
-
Enzymatic Digestion:
-
In a suitable reaction vessel, add the 5 mM folic acid solution.
-
Pre-incubate the substrate solution at 37°C for 10 minutes.
-
Initiate the reaction by adding Carboxypeptidase G2 to a final concentration of 1-5 U/mL. One unit of CPG2 is defined as the amount of enzyme that hydrolyzes 1.0 µmole of folic acid to pteroic acid and glutamate per minute at pH 7.5 and 37°C.
-
Incubate the reaction mixture at 37°C with gentle stirring for 4-6 hours.
-
-
Reaction Monitoring by TLC:
-
Periodically take small aliquots of the reaction mixture (e.g., at 0, 1, 2, 4, and 6 hours).
-
Spot the aliquots, alongside folic acid and pteroic acid standards, onto a cellulose TLC plate.
-
Develop the TLC plate in a chamber saturated with a mobile phase of 1:10 (v/v) ammonia solution and water.[6]
-
Visualize the spots under a UV lamp at 254 nm. Folic acid will have a different retention factor (Rf) than pteroic acid, allowing for the visualization of the reaction progress. The reaction is considered complete when the folic acid spot is no longer visible.
-
Figure 2: Workflow for the enzymatic production and purification of pteroic acid.
Part 2: Product Purification and Analysis
-
Enzyme Inactivation: Stop the enzymatic reaction by adding EDTA to a final concentration of 10 mM. EDTA will chelate the zinc ions in the active site of CPG2, rendering the enzyme inactive.[7]
-
Pteroic Acid Precipitation:
-
Slowly add 1 M HCl to the reaction mixture with constant stirring to adjust the pH to approximately 3.5.
-
Pteroic acid is sparingly soluble at this pH and will precipitate out of the solution.[6]
-
Allow the suspension to stand at 4°C for at least 1 hour to ensure complete precipitation.
-
-
Isolation of Crude Pteroic Acid:
-
Collect the precipitated pteroic acid by filtration through a Büchner funnel under vacuum.
-
Wash the filter cake with cold deionized water (pH adjusted to 4.0 with HCl) to remove any residual buffer salts and L-glutamate.
-
Dry the crude pteroic acid under vacuum.
-
-
Recrystallization (Optional but Recommended):
-
For higher purity, the crude pteroic acid can be recrystallized.
-
Dissolve the crude product in a minimal amount of 0.1 M NaOH.
-
Slowly re-precipitate the pteroic acid by adding 1 M HCl until the pH reaches 3.5.
-
Collect the purified pteroic acid by filtration, wash with cold water, and dry under vacuum.
-
-
Purity Analysis by HPLC:
-
Prepare a sample of the purified pteroic acid in a suitable solvent (e.g., 0.1 M NaOH diluted with mobile phase).
-
Analyze the sample using a reverse-phase HPLC system (e.g., C18 column).
-
A suitable mobile phase could be a gradient of acetonitrile in water with 0.1% formic acid.
-
Monitor the elution profile at 280 nm.[8] Pure pteroic acid should appear as a single major peak.
-
Data Presentation: Key Parameters for Reaction Optimization
The efficiency of the enzymatic degradation of folic acid is influenced by several factors. The following table summarizes the key parameters for the reaction using Carboxypeptidase G2.
| Parameter | Optimal Range/Value | Rationale |
| Enzyme | Carboxypeptidase G2 (CPG2) | High specificity and efficiency for folic acid cleavage.[4] |
| Substrate | Folic Acid | Readily available and cost-effective starting material. |
| pH | 7.3 - 7.5 | Optimal pH for CPG2 activity.[3] |
| Temperature | 37 - 50°C | Optimal temperature for CPG2 activity, balancing reaction rate and enzyme stability.[3] |
| Buffer | 50 mM Tris-HCl | Maintains a stable pH within the optimal range for the enzyme. |
| Enzyme Conc. | 1 - 5 U/mL | Sufficient concentration for complete conversion in a reasonable timeframe. |
| Substrate Conc. | 1 - 5 mM | A balance between achieving a good yield and maintaining substrate solubility. |
| Incubation Time | 4 - 6 hours | Typically sufficient for complete conversion, should be monitored by TLC/HPLC. |
| Enzyme Inactivation | 10 mM EDTA | Effectively stops the reaction by chelating the essential Zn²⁺ cofactor.[7] |
Trustworthiness: A Self-Validating System
The protocol described above incorporates several checkpoints to ensure the reliability and success of the pteroic acid synthesis.
-
In-process Monitoring: The use of Thin Layer Chromatography (TLC) provides a simple and rapid method to visually track the conversion of folic acid to pteroic acid, confirming that the enzymatic reaction is proceeding as expected.[6]
-
Purification by Precipitation: The pH-dependent precipitation of pteroic acid is a critical step that not only isolates the product but also significantly removes the unreacted folic acid, which has different solubility properties.[6]
-
Final Purity Assessment: High-Performance Liquid Chromatography (HPLC) serves as a definitive analytical tool to assess the purity of the final pteroic acid product. A single, sharp peak at the expected retention time and a characteristic UV absorbance spectrum confirm the identity and purity of the compound.[8]
By following this structured approach with integrated quality control measures, researchers can confidently produce high-purity pteroic acid for their downstream applications.
References
-
Schircks Laboratories. Pteroic acid. Available from: [Link]
- Endo, N., et al. (2022). Carboxypeptidase G and pterin deaminase metabolic pathways degrade folic acid in Variovorax sp. F1. Applied and Environmental Microbiology, 88(21), e01131-22.
- Vlahov, I. R., et al. (2007). Synthesis and purification of pteroic acid and conjugates thereof.
- Rowsell, S., et al. (1997). Crystal structure of carboxypeptidase G2, a bacterial enzyme with applications in cancer therapy. Structure, 5(3), 337-347.
-
Purdue University. Purification and Analysis of A Pteroic Acid Conjugate. Available from: [Link]
- Harvison, P. J., & Kalman, T. I. (1992). Synthesis and biological activity of novel 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidine antifolates. Journal of Medicinal Chemistry, 35(7), 1227-1233.
- Nomura, M., et al. (2000). A convenient synthesis of pteroic acid and its application to the preparation of folate-receptor-targeting drugs. The Journal of Organic Chemistry, 65(16), 5016-5021.
- Sadeghian, I., et al. (2021). Characterization of a Stable Form of Carboxypeptidase G2 (Glucarpidase), a Potential Biobetter Variant, From Acinetobacter sp. 263903-1. Molecular Biotechnology, 63(10), 937-949.
- Sherwood, R. F., et al. (1985). Purification and properties of carboxypeptidase G2 from Pseudomonas sp. strain RS-16. Use of a novel triazine dye affinity method. European Journal of Biochemistry, 148(3), 447-453.
- Molineux, G. (2005). Carboxypeptidase G2 rescue in patients with methotrexate intoxication and renal failure. British Journal of Cancer, 92(2), 219-224.
- DeAngelis, L. M., et al. (1996). Carboxypeptidase-G2 rescue after high-dose methotrexate. Journal of Clinical Oncology, 14(7), 2145-2149.
-
RCSB Protein Data Bank. 1CG2: CARBOXYPEPTIDASE G2. Available from: [Link]
-
Wikipedia. Carboxypeptidase. Available from: [Link]
- Lee, M., & Kim, Y. I. (2020). Enzymes involved in folate metabolism and its implication for cancer treatment. Journal of Cancer Prevention, 25(1), 13-20.
- Widemann, B. C., & Adamson, P. C. (2006). Understanding and managing methotrexate nephrotoxicity. The Oncologist, 11(6), 694-703.
- Baugh, C. M., & Krumdieck, C. L. (1971). The hydrolysis and absorption of conjugated folates in man. The American Journal of Clinical Nutrition, 24(8), 988-991.
- Goldman, I. D. (1975). The mechanism of action of methotrexate. Advances in Experimental Medicine and Biology, 61, 239-258.
- Navrozidis, I., et al. (2007). Glutamate carboxypeptidase II: A polymorphism associated with lower levels of serum folate and hyperhomocysteinemia. Molecular Genetics and Metabolism, 91(2), 167-172.
- Baram, J., et al. (2018). Structural and Biochemical Characterization of the Folyl-poly-γ-L-glutamate Hydrolyzing Activity of Human Glutamate Carboxypeptidase II. The FEBS Journal, 285(19), 3666-3681.
- Hemmati, S., et al. (2023). Glucarpidase (carboxypeptidase G2): Biotechnological production, clinical application as a methotrexate antidote, and placement in targeted cancer therapy. Biomedicine & Pharmacotherapy, 165, 115292.
-
Taylor & Francis Group. Carboxypeptidase G2 – Knowledge and References. Available from: [Link]
-
Wikipedia. Glutamate carboxypeptidase II. Available from: [Link]
-
National Institutes of Health. Glutamate carboxypeptidase II and folate deficiencies result in reciprocal protection against cognitive and social deficits in mice: implications for neurodevelopmental disorders. Available from: [Link]
-
Chemistry LibreTexts. 17.11: Folic Acid. Available from: [Link]
-
National Institutes of Health. In vitro digestion and culture in Caco‐2 cells to assess the bioavailability of fatty acids. Available from: [Link]
-
National Institutes of Health. Carboxypeptidase G and pterin deaminase metabolic pathways degrade folic acid in Variovorax sp. F1. Available from: [Link]
-
MDPI. Coupling of a Novel TIMP3 Peptide to Carboxypeptidase G2 for Pro-Drug Activation at the Tumour Site. Available from: [Link]
-
PubMed. Sub-zero temperature inactivation of carboxypeptidase Y under high hydrostatic pressure. Available from: [Link]
-
MDPI. The Role of Folic Acid and Its Derivatives in Reproductive Health. Available from: [Link]
-
Frontiers. Prodrug–carboxypeptidase G2 therapy: certain concerns on carboxypeptidase G2. Available from: [Link]
-
Bio-australis Fine Chemicals. Pteroic acid. Available from: [Link]
Sources
- 1. rcsb.org [rcsb.org]
- 2. Characterization of a Stable Form of Carboxypeptidase G2 (Glucarpidase), a Potential Biobetter Variant, From Acinetobacter sp. 263903-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystal structure of carboxypeptidase G2, a bacterial enzyme with applications in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carboxypeptidase - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Carboxypeptidase G and pterin deaminase metabolic pathways degrade folic acid in Variovorax sp. F1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sub-zero temperature inactivation of carboxypeptidase Y under high hydrostatic pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the High-Performance Liquid Chromatography (HPLC) Analysis of Pteroic Acid
This application note provides a comprehensive, field-proven protocol for the quantitative analysis of pteroic acid using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. Designed for researchers, scientists, and drug development professionals, this guide delves into the causality behind experimental choices, ensuring a robust and reproducible methodology.
Introduction: The Significance of Pteroic Acid Analysis
Pteroic acid, with the molecular formula C14H12N6O3[1][2], is a critical chemical moiety and a primary precursor in the biosynthesis of folic acid (Vitamin B9). It is composed of a pteridine ring, p-aminobenzoic acid, and a methylene bridge. The accurate quantification of pteroic acid is paramount in various fields, including pharmaceutical development, where it can be an impurity in folic acid preparations, and in microbiology, as it is a growth factor for certain microorganisms[1]. This guide presents a validated HPLC method to ensure precise and reliable measurements of pteroic acid.
The method's foundation lies in reversed-phase chromatography, a powerful technique for separating organic molecules. The choice of a C18 stationary phase, coupled with an acidified aqueous-organic mobile phase, provides the necessary selectivity and retention for pteroic acid, ensuring its separation from potential interferents.
Foundational Principles: The "Why" Behind the Method
The selection of each parameter in this HPLC method is grounded in the physicochemical properties of pteroic acid and the principles of chromatography.
-
The Stationary Phase: A C18 (octadecylsilyl) column is chosen for its hydrophobic nature, which provides excellent retention for the moderately nonpolar pteroic acid molecule. The long alkyl chains of the C18 phase interact with the analyte via van der Waals forces, effectively retaining it from the mobile phase.
-
The Mobile Phase: The mobile phase is a critical component that modulates the retention and selectivity of the separation[3]. A mixture of acetonitrile and an acidic aqueous buffer is employed.
-
Acetonitrile (ACN): As the organic modifier, ACN's elution strength is adjusted to control the retention time of pteroic acid. Increasing the ACN concentration will decrease the retention time.
-
Acidic Buffer (e.g., Phosphoric Acid or Formic Acid): Pteroic acid is an acidic molecule. The addition of an acid to the mobile phase suppresses the ionization of its carboxylic acid group, rendering the molecule less polar[4]. This uncharged state enhances its interaction with the nonpolar C18 stationary phase, leading to better retention, improved peak shape, and increased reproducibility. For applications requiring mass spectrometry (MS) detection, formic acid is the preferred modifier due to its volatility[5][6].
-
-
UV Detection: Pteroic acid possesses a chromophore that absorbs UV light, making UV detection a suitable and robust method for its quantification. Based on spectral data, pteroic acid exhibits significant absorbance maxima at approximately 255 nm, 275 nm, and 365 nm in a basic solution[1]. For chromatographic purposes, a wavelength in the range of 280-290 nm is often effective for pterin-like molecules[7].
Experimental Workflow Diagram
The overall process from sample receipt to final data analysis is outlined below.
Caption: Overall workflow for the HPLC analysis of pteroic acid.
Materials and Methods
-
Pteroic Acid Reference Standard (≥93% purity)
-
Acetonitrile (HPLC Grade)
-
Phosphoric Acid (85%, Analytical Grade)
-
Water (HPLC Grade or Milli-Q)
-
Methanol (HPLC Grade)
-
0.45 µm Syringe Filters (for sample filtration)
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Analytical Balance
-
pH Meter
-
Sonicator
The following table summarizes the optimized HPLC conditions for pteroic acid analysis.
| Parameter | Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic |
| Composition | 85% A : 15% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 288 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Detailed Protocols
Causality: Accurate standard preparation is the cornerstone of quantitative analysis. Pteroic acid is sparingly soluble in neutral aqueous solutions but dissolves in slightly basic or organic solvents[1]. A stock solution in methanol or a dilute basic solution is recommended.
-
Stock Standard Preparation (1000 µg/mL):
-
Accurately weigh approximately 10 mg of pteroic acid reference standard.
-
Transfer to a 10 mL volumetric flask.
-
Add approximately 7 mL of methanol and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with methanol and mix thoroughly.
-
Note: This stock solution should be stored at 2-8°C and protected from light[8]. For long-term storage, -20°C for up to one month is advisable[9].
-
-
Working Standard Preparation (e.g., 10 µg/mL):
-
Pipette 100 µL of the 1000 µg/mL stock standard into a 10 mL volumetric flask.
-
Dilute to the mark with the mobile phase (85:15 Water:Acetonitrile with 0.1% Phosphoric Acid).
-
Mix thoroughly. This working standard should be prepared fresh daily.
-
The choice of sample preparation is contingent on the sample matrix. The goal is to extract pteroic acid and remove interfering components that could damage the column or co-elute with the analyte[10][11].
-
For Bulk Drug Substance (e.g., Folic Acid):
-
Accurately weigh a sufficient amount of the sample to achieve a final concentration within the calibration range.
-
Dissolve the sample in the mobile phase.
-
Sonicate as needed to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection[11].
-
-
For Biological Matrices (e.g., Plasma, Serum): Protein precipitation is a common and effective method for cleaning up plasma or serum samples[10][11][12].
-
To 200 µL of plasma/serum in a microcentrifuge tube, add 600 µL of cold acetonitrile (a 3:1 ratio of precipitant to sample).
-
Vortex for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase (e.g., 200 µL).
-
Vortex to dissolve the residue and transfer to an HPLC vial for injection.
-
Method Validation
To ensure the reliability of this analytical method, it must be validated according to regulatory guidelines such as those from the International Council for Harmonisation (ICH)[13].
Before commencing any analysis, the performance of the chromatographic system must be verified.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
The method should be validated for the following parameters:
| Parameter | Description | Typical Acceptance Criteria |
| Linearity | A minimum of 5 concentration levels, e.g., 1-20 µg/mL. | Correlation coefficient (r²) ≥ 0.995 |
| Accuracy | Analyzed at three concentration levels (low, medium, high) in triplicate. | Mean recovery of 98-102% |
| Precision | Repeatability (intra-day) and intermediate precision (inter-day). | RSD ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. | - |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. | - |
| Specificity | Analysis of a placebo and forced degradation samples. | Peak purity should be confirmed. |
Factors Influencing Separation
The quality of the chromatographic separation is dependent on several interconnected factors. Understanding these relationships is key to troubleshooting and method optimization.
Sources
- 1. PTEROIC ACID | 119-24-4 [chemicalbook.com]
- 2. GSRS [precision.fda.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. agilent.com [agilent.com]
- 5. Separation of Pteroic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Pteroic acid | SIELC Technologies [sielc.com]
- 7. hou.usra.edu [hou.usra.edu]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. biotage.com [biotage.com]
- 11. gcms.cz [gcms.cz]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. ijsat.org [ijsat.org]
Using pteroic acid conjugates to evaluate folate receptor expression.
Application Note & Protocols
Evaluating Folate Receptor Expression: A Guide to Synthesis, Application, and Validation of Pteroic Acid Conjugates
For: Researchers, scientists, and drug development professionals.
Foundational Principles: Targeting the Folate Receptor
The folate receptor (FR) has emerged as a significant biomarker and therapeutic target, primarily due to its differential expression pattern between healthy and diseased tissues.[1][2][3][4] Overexpressed in a wide array of epithelial cancers (including ovarian, lung, and breast) and on activated macrophages associated with inflammatory diseases, the FR presents a unique portal for targeted delivery.[1][5][6] In contrast, its expression in most normal tissues is highly restricted, making it an ideal candidate for selective imaging and therapeutic strategies.[7]
This guide provides a comprehensive framework for utilizing pteroic acid conjugates to evaluate FR expression. We will delve into the molecular logic of probe design, provide validated, step-by-step protocols for in vitro characterization, and discuss the critical aspects of data interpretation that ensure scientific rigor.
The Biology of Folate Receptor-Mediated Uptake
Folic acid and its derivatives are internalized by cells through receptor-mediated endocytosis.[6] This process is initiated by the high-affinity binding of the folate ligand to the FR on the cell surface. The ligand-receptor complex is then internalized within an endosome. A subsequent drop in pH within the endosome causes the ligand to dissociate, and the receptor is recycled back to the cell surface. This efficient uptake mechanism is exploited by conjugating imaging or therapeutic molecules to a folate-like targeting moiety.
Figure 1: Receptor-Mediated Endocytosis Pathway for Pteroic Acid Conjugates.
Pteroic Acid vs. Folic Acid: A Strategic Choice for Conjugation
Folic acid is composed of a pteroate moiety linked to a glutamic acid residue.[5][6] Structural studies of the FR-folate complex have revealed that the pteroic acid portion binds deep within the receptor's pocket, forming critical interactions that anchor the ligand.[5][8] The glutamic acid tail, however, is positioned closer to the solvent-exposed entrance of the binding cavity.[5]
This structural arrangement dictates the optimal strategy for conjugation. The γ-carboxyl group of the glutamic acid is the most common and effective site for attaching reporter molecules or drugs, as modifications at this position minimally interfere with the high-affinity binding driven by the pteroate core.[5][9]
Pteroic acid, which is essentially folic acid without the glutamic acid, serves as the core pharmacophore.[3][10] Using pteroic acid as the starting material for synthesis allows for the direct and unambiguous attachment of linkers and payloads, bypassing the potential for creating α- and γ-isomeric mixtures that can occur when starting with native folic acid.[9][11] This simplifies purification and ensures a homogenous final product with predictable binding characteristics.[3][12]
Probe Design, Synthesis, and Validation
A successful pteroic acid conjugate probe consists of three key components: the pteroic acid targeting ligand, a linker, and a reporter molecule (e.g., a fluorophore). The linker's chemical nature can influence the probe's solubility, stability, and steric availability for receptor binding.
Synthesis Overview: The synthesis of a pteroic acid conjugate is a multi-step process.[11] It typically involves protecting the reactive amine groups on the pterin ring, activating the carboxylic acid of pteroic acid for amide bond formation with a linker, and finally coupling the reporter molecule.[11]
Critical Step - Purification and Analysis: Following synthesis, rigorous purification is mandatory. Pteroic acid preparations can be contaminated with folic acid, which would compete for receptor binding and invalidate experimental results.[13] Reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for purifying the final conjugate, and its identity and purity should be confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[12]
Application Protocols for FR Expression Analysis
This section provides validated, self-contained protocols for the in vitro evaluation of FR expression using a fluorescently-labeled pteroic acid conjugate. A self-validating experimental design incorporates positive and negative controls to ensure that the observed signal is specific to FR-mediated uptake.
Figure 2: General Experimental Workflow for In Vitro FR Expression Analysis.
Part A: Cell Line Selection and Culture
The foundation of a robust assay is the use of appropriate cell line controls. This allows for the direct comparison of probe uptake in cells with high FR expression versus those with negligible or no expression.
Table 1: Recommended Cell Lines for Folate Receptor Studies
| Cell Line | Origin | Folate Receptor Status | Rationale for Use |
|---|---|---|---|
| KB | Human oral epidermoid carcinoma | FR-Positive (High) | Gold standard for high FR expression; used extensively in FR-targeting studies.[14][15] |
| IGROV-1 | Human ovarian carcinoma | FR-Positive | Well-characterized FR-positive ovarian cancer model.[16][17] |
| OVCAR-3 | Human ovarian adenocarcinoma | FR-Positive | Another common FR-positive control for ovarian cancer research.[16] |
| A549 | Human lung carcinoma | FR-Negative | Standard FR-negative control to assess non-specific binding.[14] |
| HT-1080 | Human fibrosarcoma | FR-Negative | Alternative FR-negative control cell line.[15] |
Culture Conditions: All cell lines should be cultured in standard recommended media. For at least 24-48 hours prior to any experiment, cells must be switched to folate-free RPMI medium supplemented with 10% fetal bovine serum. This is a critical step to ensure that FRs are not occupied by folate from the culture medium, maximizing the availability of receptors for binding to the pteroic acid conjugate.
Part B: Protocol 1 - Qualitative Analysis by Confocal Microscopy
This protocol allows for the direct visualization of the cellular uptake and localization of the fluorescent pteroic acid conjugate.
Materials:
-
FR-positive (e.g., KB) and FR-negative (e.g., A549) cells
-
Folate-free RPMI medium
-
Pteroic acid-fluorophore conjugate (e.g., PA-FITC, PA-Cy5)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI nuclear stain
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed FR-positive and FR-negative cells onto glass-bottom confocal dishes. Allow cells to adhere and grow to 50-70% confluency in folate-free medium.
-
Probe Incubation: Prepare a 1-5 µM solution of the pteroic acid-fluorophore conjugate in folate-free medium. Remove the culture medium from the cells, wash once with warm PBS, and add the conjugate solution. Incubate for 1-2 hours at 37°C.
-
Washing: Aspirate the conjugate solution. Wash the cells three times with cold PBS to thoroughly remove unbound probe.
-
Fixation: Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Staining and Mounting: Wash three times with PBS. Add a DAPI solution (e.g., 300 nM in PBS) and incubate for 5 minutes to stain the nuclei. Wash twice with PBS. Add a drop of mounting medium and cover with a coverslip.
-
Imaging: Visualize the cells using a confocal microscope.[14][18] Acquire images in the channel corresponding to your fluorophore and the DAPI channel.
Expected Outcome: FR-positive cells (KB) should exhibit strong intracellular fluorescence, often in a punctate pattern indicative of endosomal accumulation.[14][19] FR-negative cells (A549) should show minimal to no fluorescence, confirming the probe's specificity.
Part C: Protocol 2 - Quantitative Analysis by Flow Cytometry
Flow cytometry provides a high-throughput, quantitative measure of probe uptake, allowing for a statistical comparison of FR expression levels across different cell populations.[17][20]
Materials:
-
FR-positive (e.g., KB) and FR-negative (e.g., A549) cells, grown in folate-free medium
-
Pteroic acid-fluorophore conjugate
-
Folate-free RPMI medium
-
PBS
-
Trypsin-EDTA
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation: Grow cells in T-25 flasks to 80-90% confluency.
-
Probe Incubation: Prepare a 1-5 µM solution of the pteroic acid-fluorophore conjugate in folate-free medium.
-
Treatment: Harvest cells using Trypsin-EDTA, neutralize, and centrifuge. Resuspend the cell pellet in the conjugate solution at a density of 1x10^6 cells/mL. Incubate for 1 hour at 37°C with gentle agitation.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice by resuspending in 1 mL of cold PBS followed by centrifugation. This step is crucial to reduce background from non-internalized probe.
-
Analysis: Resuspend the final cell pellet in 500 µL of PBS. Analyze the samples on a flow cytometer, measuring the fluorescence intensity in the appropriate channel for your fluorophore.
-
Data Acquisition: Collect data for at least 10,000 events per sample.
Expected Outcome: A significant shift in the fluorescence intensity histogram will be observed for the FR-positive cell population compared to the FR-negative cells. The geometric mean fluorescence intensity (MFI) can be used to quantify the difference in uptake.
Part D: Protocol 3 - The Self-Validating Competition Assay
This is the definitive experiment to prove that the uptake of your conjugate is mediated specifically by the folate receptor. The principle is to saturate the FRs with an excess of a non-fluorescent competitor (folic acid) before adding the fluorescent probe.
Procedure:
-
Setup: Prepare two sets of FR-positive cells (e.g., KB).
-
Pre-incubation (Competition Group): To one set of cells, add a high concentration (e.g., 1 mM) of free folic acid dissolved in folate-free medium. Incubate for 30 minutes at 37°C.
-
Probe Incubation: To both the "competition" group and the "control" group, add the fluorescent pteroic acid conjugate at the standard concentration (e.g., 1-5 µM). The competition group will now contain both the excess folic acid and the fluorescent probe. Incubate both sets for 1 hour at 37°C.
-
Analysis: Wash and process both sets of cells as described in the Flow Cytometry protocol (Part C).
Expected Outcome & Interpretation: The control KB cells will show high fluorescence. The competition group, where FRs were blocked by excess folic acid, should exhibit a dramatic reduction in fluorescence, approaching the background levels seen in FR-negative cells.[15][21] This result provides strong evidence that the probe's uptake is a direct result of binding to the folate receptor.
Summary and Future Directions
Pteroic acid conjugates are powerful and specific tools for the evaluation of folate receptor expression. The protocols detailed here provide a robust framework for their application in vitro. By incorporating proper controls—including FR-positive and FR-negative cell lines and a competitive binding assay—researchers can generate reliable and reproducible data.
These foundational in vitro assays are the essential first step before advancing to more complex applications, such as ex vivo analysis of patient-derived tissues or in vivo imaging in animal models, ultimately contributing to the development of novel diagnostics and targeted therapies.[2][21][22]
References
- EP1863816B1 - Synthesis and purification of pteroic acid and conjugates thereof - Google Patents. Google Patents.
-
Synthesis and Characterization of Folic Acid-Conjugated Terbium Complexes as Luminescent Probes for Targeting Folate Receptor-Expressing Cells. ACS Omega. Available at: [Link].
-
Targeting the tumor-associated folate receptor with an 111In-DTPA conjugate of pteroic acid. Journal of Medicinal Chemistry. Available at: [Link].
-
Purification and Analysis of A Pteroic Acid Conjugate. OPUS Open Portal to University Scholarship. Available at: [Link].
-
Synthesis and evaluation of pteroic acid-conjugated nitroheterocyclic phosphoramidates as folate receptor-targeted alkylating agents. Journal of Medicinal Chemistry. Available at: [Link].
-
Folic Acid, Folate Conjugates and Folate Receptors: Novel Applications in Imaging of Cancer and Inflammation-Related Conditions. Biomedicines. Available at: [Link].
-
Tumor detection using folate receptor-targeted imaging agents. Current Pharmaceutical Design. Available at: [Link].
-
Orthogonal Regioselective Synthesis of Folic Acid γ-Conjugates. Organic Letters. Available at: [Link].
-
A novel (68)Ga-labeled pteroic acid-based pet tracer for tumor imaging via the folate receptor. Molecular Imaging and Biology. Available at: [Link].
-
Folic acid functionalization for targeting self-assembled paclitaxel-based nanoparticles. RSC Advances. Available at: [Link].
-
Advances in targeting the folate receptor in the treatment/imaging of cancers. Chemical Science. Available at: [Link].
-
Folate receptor – Knowledge and References. Taylor & Francis Online. Available at: [Link].
-
What are Folate receptor modulators and how do they work? News-Medical.net. Available at: [Link].
-
Evaluation of Laboratory-Derived Immunohistochemical Assays for Folate Receptor α Expression in Epithelial Ovarian Cancer and Comparison With a Companion Diagnostic. Archives of Pathology & Laboratory Medicine. Available at: [Link].
-
Novel 68Ga-Labeled Pteroic Acid-Based PET Tracer for Tumor Imaging via the Folate Receptor. Radiology Key. Available at: [Link].
-
Folate Receptor Autoantibody Test (FRAT® Test). Iliad Neurosciences. Available at: [Link].
-
A Fluorescent Probe for Rapid, High-Contrast Visualization of Folate-Receptor-Expressing Tumors In Vivo. Angewandte Chemie International Edition. Available at: [Link].
-
Folate receptor imaging with >125>I labeled folic acid with a whole body small animal imaging device built with plastic scintillating optical fibers. University of Texas Southwestern Medical Center. Available at: [Link].
-
Test Code AFOLR Folate Receptor Alpha (FOLR1), Semi-Quantitative Immunohistochemistry, Manual. Saint Francis Healthcare System. Available at: [Link].
-
FolRα-targeting antibody drug conjugate shows promise in recurrent epithelial ovarian cancer. YouTube. Available at: [Link].
-
Confocal microscopy. Expression of FR > by several ovarian cancer cell... ResearchGate. Available at: [Link].
-
Enhancement of Binding Affinity of Folate to Its Receptor by Peptide Conjugation. Molecules. Available at: [Link].
-
Revisiting the Value of Competition Assays in Folate Receptor-Mediated Drug Delivery. Pharmaceutics. Available at: [Link].
-
A Bibliometric analysis of folate receptor research. BMC Cancer. Available at: [Link].
-
Flow cytometric method for determining folate receptor expression on ovarian carcinoma cells. Cytometry Part B: Clinical Cytometry. Available at: [Link].
-
Therapeutic strategies targeting folate receptor α for ovarian cancer. Journal of Hematology & Oncology. Available at: [Link].
-
Folate-receptor-mediated delivery of InP quantum dots for bioimaging using confocal and two-photon microscopy. Journal of Biomedical Optics. Available at: [Link].
-
Fluorescence Discrimination of Cancer from Inflammation by Selective Targeting Folate Receptor α. Chemical & Biomedical Imaging. Available at: [Link].
-
In vitro accumulation and competition assays for binding to folate... ResearchGate. Available at: [Link].
-
Folate receptor (FR) expression and function in primary ovarian cancer... ResearchGate. Available at: [Link].
-
Real-world analysis of folate receptor alpha (FRα; FOLR1) expression in pan-tumor samples from over 6000 patients in the US. ASCO Publications. Available at: [Link].
-
Advances in targeting the folate receptor in the treatment/imaging of cancers. Chemical Science. Available at: [Link].
-
Deciphering Folate Receptor alphaGene Expression and mRNA Signatures in Ovarian Cancer: Implications for Precision Therapies. MDPI. Available at: [Link].
-
Confocal micrographs showing immunostaining for folate receptor (FOLR1)... ResearchGate. Available at: [Link].
-
Results of the First Folate Receptor Alpha Testing Trial by the German Quality Assurance Initiative in Pathology (QuIP®). Cancers. Available at: [Link].
-
Folate Receptor Expression by Human Monocyte–Derived Macrophage Subtypes and Effects of Corticosteroids. Cartilage. Available at: [Link].
-
Protocol for the generation and automated confocal imaging of whole multi-cellular tumor spheroids. STAR Protocols. Available at: [Link].
-
Intermediate states in the binding process of folic acid to folate receptor α: insights by molecular dynamics and metadynamics. Journal of Computer-Aided Molecular Design. Available at: [Link].
-
Structural basis for molecular recognition of folic acid by folate receptors. Nature. Available at: [Link].
Sources
- 1. Folic Acid, Folate Conjugates and Folate Receptors: Novel Applications in Imaging of Cancer and Inflammation-Related Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 3. A novel (68)Ga-labeled pteroic acid-based pet tracer for tumor imaging via the folate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in targeting the folate receptor in the treatment/imaging of cancers - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and Characterization of Folic Acid-Conjugated Terbium Complexes as Luminescent Probes for Targeting Folate Receptor-Expressing Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in targeting the folate receptor in the treatment/imaging of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sfmc.testcatalog.org [sfmc.testcatalog.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Novel 68Ga-Labeled Pteroic Acid-Based PET Tracer for Tumor Imaging via the Folate Receptor | Radiology Key [radiologykey.com]
- 11. Folic acid functionalization for targeting self-assembled paclitaxel-based nanoparticles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06306A [pubs.rsc.org]
- 12. opus.govst.edu [opus.govst.edu]
- 13. EP1863816B1 - Synthesis and purification of pteroic acid and conjugates thereof - Google Patents [patents.google.com]
- 14. Folate-receptor-mediated delivery of InP quantum dots for bioimaging using confocal and two-photon microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Flow cytometric method for determining folate receptor expression on ovarian carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Folate Receptor Expression by Human Monocyte–Derived Macrophage Subtypes and Effects of Corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Targeting the tumor-associated folate receptor with an 111In-DTPA conjugate of pteroic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
Troubleshooting & Optimization
Improving the aqueous solubility of pteroic acid for biological experiments.
[1]
Executive Summary & Chemical Context
Pteroic acid (CAS: 119-24-4) is the structural core of folic acid, consisting of a pterin ring conjugated to p-aminobenzoic acid.[1] Unlike folic acid, it lacks the glutamate tail, significantly altering its solubility profile.[1]
The Core Challenge: Pteroic acid is chemically amphoteric but exhibits extremely poor solubility in water and dilute acids due to strong intermolecular hydrogen bonding and the hydrophobicity of the pterin ring system.[1] It exists as a zwitterion at neutral pH but requires specific pH manipulation or organic cosolvents to achieve millimolar concentrations required for biological assays.[1]
Quick Solubility Data:
| Solvent System | Max Solubility | Conditions | Suitability |
| Water (pH 7.0) | Insoluble | Ambient | None |
| 0.5 M NaOH | ~50–60 mg/mL | pH > 12 | High (Requires neutralization) |
| DMSO | ~3–5 mg/mL | Warm/Sonicate | Moderate (Toxicity limits) |
| Methanol | Soluble | - | Low (Not biocompatible) |
Troubleshooting Guide (Q&A)
Category A: Dissolution Failures[1]
Q: I added pteroic acid to water/PBS, and it just floats or sinks. Vortexing didn't help. Why? A: Pteroic acid has a predicted pKa of approximately 4.65 (carboxylic acid).[1][2] At neutral pH (water/PBS), the molecule is not sufficiently ionized to overcome the crystal lattice energy of the pterin ring stacking.[1] Solution: You must deprotonate the carboxylic acid to form sodium pteroate .
-
Action: Use 0.1 M to 0.5 M NaOH as your primary solvent.[1] The high pH (12+) ensures full deprotonation, drastically increasing solubility.[1]
Q: I tried dissolving it in DMSO, but I see fine particles. Is this normal? A: Pteroic acid is only slightly soluble in DMSO (~3–5 mg/mL) compared to NaOH.[1] Hygroscopic DMSO (containing water) significantly reduces solubility.[1][3] Solution:
-
Use anhydrous, fresh DMSO.[1]
-
Sonicate at 40°C for 10–15 minutes.
-
If particles persist, your concentration is likely above the saturation limit for that specific batch of DMSO.[1] Dilute to 1 mg/mL or switch to the NaOH method.
Category B: Precipitation in Biological Media[1]
Q: My stock solution is clear, but when I add it to cell culture media, it precipitates immediately. How do I fix this? A: This is "pH Shock."[1] Your stock is likely at pH >12 (NaOH) or is a solvent concentrate (DMSO).[1] When added to media (pH 7.4), the local pH drops, or the solvent power decreases, causing the pteroic acid to protonate and crash out.[1] Solution:
-
Intermediate Dilution: Do not add the 50 mg/mL stock directly to cells. Dilute the stock 1:10 into a high-capacity buffer (e.g., 1 M Tris, pH 8.0) first.
-
Dropwise Addition: Add the working solution slowly to the media with gentle swirling to prevent local high-concentration hotspots.
-
Keep pH > 7.5: If possible, adjust your assay buffer to pH 7.5–8.0. Pteroic acid is significantly more stable in slightly alkaline conditions.[1]
Category C: Stability & Storage[1]
Q: My stock solution turned dark brown after a week. Is it still good? A: Pteroic acid is light-sensitive and oxidatively unstable.[1] A color change indicates degradation (oxidation of the pterin ring).[1] Solution:
-
Discard the solution.
-
Prevention: Store solid powder at -20°C. Store stock solutions at -80°C, protected from light (amber vials or foil-wrapped). Use stocks within 1 month.
Technical Protocols
Protocol A: Preparation of 50 mM Sodium Pteroate Stock (Recommended)
Best for: Cell-free assays, high-concentration requirements, and animal injections.[1]
Reagents:
-
0.5 M NaOH (sterile filtered)
-
Sterile Water or PBS (pH 7.4)[1]
Step-by-Step:
-
Weigh: Measure 15.6 mg of Pteroic Acid into a sterile microcentrifuge tube.
-
Solubilize: Add 1.0 mL of 0.5 M NaOH .
-
Mix: Vortex vigorously for 1 minute. If undissolved, sonicate for 5 minutes at room temperature. The solution should be clear yellow.
-
Note: The pH will be ~12-13.[1] Do not check pH with a probe to avoid contamination; rely on the calculation.
-
-
Sterilize: Filter through a 0.22 µm PES syringe filter (Nylon is also acceptable; avoid cellulose acetate).[1]
-
Storage: Aliquot into light-protected tubes and freeze at -80°C.
Protocol B: Biocompatible Dilution for Cell Culture
Objective: Dilute the high-pH stock to 100 µM in media without precipitation.[1]
-
Prepare Intermediate: Dilute the 50 mM NaOH stock 1:100 into sterile PBS (pH 8.0) or media without serum .
-
Result: 500 µM working solution. The buffer capacity of PBS helps neutralize the NaOH without crashing the compound.[1]
-
-
Final Addition: Add the 500 µM intermediate to your cell culture wells to reach the desired final concentration (e.g., 10–100 µM).
-
Observation: Inspect wells under a microscope after 1 hour. If crystals form, lower the final concentration or increase the pH of the media slightly (HEPES buffer).[1]
Visualizations
Figure 1: Solubility Decision Tree
Caption: Logical workflow for selecting the optimal solvent system based on experimental requirements.
Figure 2: pH-Dependent Speciation
Caption: Mechanism of solubility. At high pH, deprotonation of the carboxyl group drives solubility.[1]
References
Technical Support Center: Pteroic Acid Stability & Handling Guide
[1]
Introduction
Welcome to the Technical Support Center. This guide addresses the stability profile and handling protocols for Pteroic Acid , a critical structural component of Folic Acid (Vitamin B9).[1][2] Unlike Folic Acid, Pteroic Acid lacks the glutamic acid tail, rendering it significantly more hydrophobic and chemically distinct.[1]
Why this matters: Pteroic acid is frequently used as a targeting ligand for folate receptors in drug delivery systems.[1] Improper handling leads to oxidation of the pteridine ring or precipitation due to pH mismatch, compromising ligand-receptor binding affinity and experimental reproducibility.[1]
Module 1: Stability Profile & Degradation Mechanisms
The Core Vulnerability: The Pteridine Ring
The stability of pteroic acid is dictated by its pteridine ring system .[1] While the removal of the glutamate tail (compared to folic acid) changes solubility, the photophysical properties of the pterin core remain a primary liability.[1]
-
Photodegradation: Pterins are intrinsic fluorophores.[1] Upon exposure to UV or visible light, the pteridine ring becomes excited, generating Reactive Oxygen Species (ROS) such as singlet oxygen.[1] This leads to the oxidative cleavage of the amine bridge connecting the pterin ring to the p-aminobenzoic acid (PABA) moiety [1].[1]
-
Oxidation: Even in the absence of light, the pteridine ring is susceptible to auto-oxidation in the presence of atmospheric oxygen, particularly in solution.[1] This results in a color shift from bright yellow to dark brown/orange.[1]
-
Hygroscopicity: Pteroic acid powder is hygroscopic.[1][3] Moisture absorption accelerates hydrolytic degradation and promotes microbial growth.[1]
Stability Data Summary
| Parameter | Condition | Stability Duration | Critical Notes |
| Solid State | -20°C, Desiccated, Dark | 3 Years | Vial must be sealed under inert gas (Argon/N2).[1] |
| Solution (DMSO) | -80°C, Dark | 6 Months | Avoid freeze-thaw cycles (Max 1).[1] |
| Solution (DMSO) | -20°C, Dark | 1 Month | Precipitation risk upon thawing.[1] |
| Solution (Aq. Base) | 4°C or RT | < 24 Hours | Make Fresh. High pH promotes rapid oxidation.[1] |
Module 2: Storage & Handling Protocols
Solid State Storage (Gold Standard)
Upon receipt, pteroic acid should not be stored in the general lab fridge.[1]
-
Vial Inspection: Ensure the powder is yellow .[1] If brown/black, oxidation has occurred during transit.[1]
-
Desiccation: Place the vial inside a secondary container (e.g., a Falcon tube) with active desiccant packs.
-
Temperature: Store immediately at -20°C .
-
Inert Atmosphere: If the vial is opened, purge the headspace with Argon or Nitrogen gas before resealing to displace moisture and oxygen.[1]
Visualizing the Degradation Logic
Caption: Figure 1.[1] Pteroic acid degradation pathways driven by light excitation and oxidative stress.[1]
Module 3: Solubilization & Reconstitution
The #1 User Issue: "It won't dissolve in water." The Science: Pteroic acid has a calculated pKa of approximately 4.65 [4].[1][3] At neutral pH (7.0), it is hydrophobic and poorly soluble.[1] It requires either a highly polar organic solvent (DMSO) or ionization via high pH (NaOH).[1]
Protocol A: DMSO Stock (Recommended for Cell Culture)
Best for: Long-term storage of aliquots.[1]
-
Weighing: Weigh the required amount of Pteroic Acid.[1]
-
Solvent: Add anhydrous DMSO to achieve a concentration of 3–5 mg/mL (approx. 10–16 mM).
-
Dissolution: Vortex vigorously. If particles persist, sonicate in a water bath at 37°C for 5–10 minutes.
-
Aliquot: Dispense into single-use amber tubes.
-
Freeze: Store at -80°C.
Protocol B: Aqueous Alkaline Stock
Best for: Immediate chemical conjugation reactions.[1]
-
Solvent: Prepare 0.5 M NaOH .
-
Dissolution: Add Pteroic Acid. Solubility can reach ~50 mg/mL in this high pH environment [2].[1][4]
-
Adjustment: Slowly dilute with buffer to desired working concentration, but monitor pH . If pH drops below 5-6, precipitation will occur immediately.[1]
-
Usage: Use immediately. Do not store alkaline solutions of pterins as they oxidize rapidly.[1]
Solubilization Decision Tree
Caption: Figure 2. Decision matrix for selecting the appropriate solvent based on experimental application.
Module 4: Troubleshooting & FAQs
Q1: My solution turned from bright yellow to a dark brown/muddy color. Is it still usable?
Status: CRITICAL FAILURE Diagnosis: This indicates significant oxidation of the pteridine ring.[1] Action: Discard the solution immediately. This often happens if DMSO stocks are stored at Room Temperature or exposed to light.[1] Prevention: Always use amber vials and store stocks at -80°C.
Q2: Can I sterilize Pteroic Acid by autoclaving?
Status: PROHIBITED Diagnosis: Pteroic acid is thermally sensitive and liable to hydrolysis at high temperatures and pressures.[1] Action: Use 0.22 µm sterile filtration (PES or Nylon membranes are compatible with DMSO/aqueous mixtures).[1]
Q3: I diluted my DMSO stock into cell culture media (pH 7.4) and saw a precipitate.
Status: COMMON ISSUE Diagnosis: "Crash-out" precipitation. While soluble in DMSO, pteroic acid has low aqueous solubility.[1][3] Action:
-
Ensure the final DMSO concentration is < 0.5% (for cell toxicity) but sufficient to maintain solubility.[1]
-
If working at high concentrations (>100 µM), you may need to use a carrier like cyclodextrin or slightly adjust the pH, though this is difficult in buffered media.[1]
-
Protocol Adjustment: Pre-dilute the DMSO stock into a larger volume of warm media with rapid vortexing to prevent local high-concentration pockets that trigger nucleation.
Q4: How do I remove Pteroic Acid from Folic Acid contaminants?
Context: Pteroic acid is often produced by cleaving Folic Acid, leaving residual folate.[1] Action: Pteroic acid is slightly soluble in dilute HCl, whereas Folic Acid has different solubility profiles.[1] Recrystallization from dilute HCl is a standard purification method [4].[1]
References
-
TargetMol. Pteroic Acid Storage & Solubility Information. Retrieved February 6, 2026.[1] Link
-
MedChemExpress. Pteroic Acid Datasheet and Solubility Protocol. Retrieved February 6, 2026.[1][5] Link
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 135398749: Pteroic Acid.[1][6] Retrieved February 6, 2026.[1] Link[1][6]
-
ChemicalBook. Pteroic Acid Properties and Chemical Data (CAS 119-24-4).[1][6] Retrieved February 6, 2026.[1][5] Link
-
Schircks Laboratories. Pteroic Acid Preparation and Recrystallization Protocols. Retrieved February 6, 2026.[1] Link
Sources
- 1. PTEROIC ACID | 119-24-4 [chemicalbook.com]
- 2. PTEROIC ACID | TargetMol [targetmol.com]
- 3. PTEROIC ACID Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Trends in Light and Temperature Sensitivity Recommendations among Licensed Biotechnology Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pteroic Acid | C14H12N6O3 | CID 135398749 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preventing the photodegradation of pteroic acid in experimental solutions.
Subject: Preventing Photodegradation and Hydrolysis in Experimental Solutions
Ticket ID: TECH-SUP-PTE-001 Status: Open / Guide Generated Assigned Specialist: Senior Application Scientist, Analytical Chemistry Division
Introduction: The Stability Paradox
Pteroic acid (Pte) is the structural core of Folic Acid (Vitamin B9), consisting of a pteridine ring linked to p-aminobenzoic acid (PABA). While it lacks the glutamate tail of folic acid, it retains the pterin chromophore , making it inherently unstable in the presence of light and oxygen.
The Critical Warning: Pteroic acid degradation is auto-catalytic . When pteroic acid degrades, it produces 6-formylpterin (6-Fop) .[1][2] This byproduct acts as a photosensitizer. Upon absorbing UV light, 6-Fop generates Reactive Oxygen Species (ROS) that aggressively attack the remaining intact pteroic acid. This creates a "snowball effect" where a slightly degraded solution will destroy itself rapidly, even in low light.
This guide provides the protocols required to break this cycle and ensure data integrity.
Module 1: The Degradation Mechanism
Understanding the enemy is the first step to containment.
The primary failure mode is photo-oxidative cleavage of the C9-N10 bond.
The Degradation Pathway (Visualized)
Figure 1: The auto-catalytic photodegradation cycle of pteroic acid.[1] Note the red dashed line indicating how the breakdown product accelerates further degradation.
Module 2: Preparation & Handling Protocol
The "Gold Standard" method for preparing stable stock solutions.
Reagent Prerequisites
| Component | Grade | Purpose |
| Solvent | 0.1 M NaOH or DMSO | Pteroic acid is insoluble in neutral water (pH 7). It requires pH > 10 or organic solvent. |
| Stabilizer | L-Ascorbic Acid (Vitamin C) | Scavenges dissolved oxygen and ROS. |
| Glassware | Amber / Low-Actinic | Physically blocks UV radiation (280–400 nm). |
| Gas | Nitrogen ( | Displaces dissolved oxygen. |
Step-by-Step Workflow
Figure 2: Decision tree for the preparation of stable pteroic acid solutions.
Detailed Protocol Narrative
-
Environment: Perform all weighing and dissolution in a room equipped with sodium vapor lamps (yellow light) or cover all light sources with red filters. Fluorescent lab lights are lethal to pterins.
-
Dissolution:
-
Stabilization: Immediately add L-Ascorbic acid to a final concentration of 0.2% (w/v). This acts as a sacrificial anode for oxidation.
-
Storage: Flash freeze aliquots in liquid nitrogen and store at -80°C. Never store at 4°C for more than 24 hours.
Module 3: Troubleshooting & FAQs
Q1: My solution turned from pale yellow to fluorescent blue. What happened?
Diagnosis: Significant photodegradation.[1] Explanation: Intact pteroic acid has weak fluorescence. The breakdown product, 6-formylpterin , is intensely fluorescent (blue) under UV light. Action: Discard the solution immediately. It cannot be salvaged. Review your light protection protocols.
Q2: I see a precipitate forming when I dilute my stock into PBS (pH 7.4).
Diagnosis: Isoelectric precipitation. Explanation: Pteroic acid has very low solubility at neutral and slightly acidic pH (pH 3–5). Action:
-
Ensure your working concentration is below the solubility limit (approx. <50 µM in neutral buffer).
-
If higher concentrations are needed, maintain a pH > 8.0 or use a cyclodextrin carrier (e.g., SBE-β-CD) to enhance solubility.
Q3: I see an extra peak in my HPLC chromatogram eluting before the main peak.
Diagnosis: 6-Formylpterin contamination. Explanation: Oxidized pterins generally are more polar than pteroic acid and elute earlier on Reverse Phase (C18) columns. Action:
-
Check your HPLC autosampler.[5] Is the sample sitting in a clear vial waiting for injection? Use amber vials in the autosampler.
-
Keep the autosampler temperature at 4°C.
Q4: Can I use DTT instead of Ascorbic Acid?
Answer: Yes, but with caveats. Explanation: Dithiothreitol (DTT) is a strong reducing agent but can interfere with certain metal-based assays or protein conjugations. Ascorbic acid is generally more "biologically compatible" for cell culture work. If using DTT, use 1–5 mM.
Summary Data Table: Stability Profile
| Condition | Half-Life ( | Status |
| pH 7, Sunlight, Air | < 15 Minutes | CRITICAL FAILURE |
| pH 10, Dark, Air | ~ 24 Hours | UNSTABLE |
| pH 10, Dark, +Ascorbate | > 1 Month (4°C) | STABLE |
| DMSO, Dark, -80°C | > 6 Months | OPTIMAL |
References
-
Photochemistry of Pterins: Thomas, A. H., et al. (2002). "Photochemistry of Pterins in Aqueous Solution: A Review." Journal of Photochemistry and Photobiology. Link
-
Degradation Mechanism: Vignoni, M., et al. (2018). "Mechanisms of photodegradation of folic acid and related compounds." Photochemical & Photobiological Sciences. Link
-
HPLC Analysis: SIELC Technologies. "Separation of Pteroic acid on Newcrom R1 HPLC column." Application Note. Link
-
Solubility Data: MedChemExpress. "Pteroic Acid Solubility and Preparation." Product Technical Data Sheet. Link
-
Antioxidant Stabilization: Heller, R., et al. (2001). "L-Ascorbic acid potentiates endothelial nitric oxide synthesis via a chemical stabilization of tetrahydrobiopterin."[6] Journal of Biological Chemistry. Link
Sources
- 1. Mechanism of photooxidation of folic acid sensitized by unconjugated pterins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diva-portal.org [diva-portal.org]
- 3. schircks.ch [schircks.ch]
- 4. Page loading... [wap.guidechem.com]
- 5. Separation of Pteroic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. L-ascorbic acid potentiates endothelial nitric oxide synthesis via a chemical stabilization of tetrahydrobiopterin - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Pteroic Acid vs. Folic Acid: A Comparative Analysis of Folate Receptor Binding Affinity
For researchers and professionals in drug development and cellular biology, understanding the nuanced interactions between ligands and their receptors is paramount. This guide provides an in-depth comparison of the binding affinity of pteroic acid and folic acid to the folate receptor (FR), a critical target in cancer therapy and diagnostics. We will delve into the structural determinants of this binding and provide detailed experimental protocols for its characterization.
Introduction: The Structural Nuance Dictating Biological Function
Folic acid, a B vitamin essential for cellular proliferation and metabolism, is comprised of a pteridine ring, para-aminobenzoic acid (PABA), and a glutamate tail.[1] Pteroic acid is a closely related compound, consisting of the pteridine ring and PABA, but notably lacking the glutamate moiety.[2] This single structural difference has profound implications for their biological activity, primarily their affinity for the folate receptor.
Folate receptors, particularly FRα, are overexpressed on the surface of various cancer cells, making them an attractive target for targeted drug delivery.[3] Ligands that bind with high affinity to FR can be conjugated with therapeutic agents, facilitating their selective uptake into malignant cells.
The Decisive Role of the Glutamate Tail in Receptor Binding
The binding of folic acid to the folate receptor is a high-affinity interaction, with a dissociation constant (Kd) in the nanomolar range.[4][5] This strong binding is largely attributed to the interactions of the glutamate tail with the receptor. Crystal structure analysis of the human FRα in complex with folic acid reveals that the pteroate portion of the molecule is buried deep within the binding pocket, while the glutamate moiety remains more exposed at the entrance.[3] This positioning allows for critical interactions that anchor the ligand to the receptor.
In contrast, pteroic acid, lacking this glutamate tail, exhibits significantly lower, often described as minimal, affinity for the folate receptor.[2] This dramatic reduction in binding underscores the indispensable role of the glutamate residue in achieving high-affinity recognition by the folate receptor.
Comparative Binding Affinity
| Compound | Structure | Key Structural Difference from Folic Acid | Folate Receptor Binding Affinity |
| Folic Acid | Pteridine-PABA-Glutamate | - | High (nanomolar Kd) |
| Pteroic Acid | Pteridine-PABA | Lacks the glutamate tail | Very Low / Minimal |
This stark difference in binding affinity is the primary reason why folic acid, and not pteroic acid, is the preferred targeting ligand for folate receptor-mediated drug delivery systems.
Experimental Determination of Binding Affinity
The binding affinity of ligands to the folate receptor can be quantified using several biophysical techniques. Here, we detail two common methodologies: a radioligand binding assay and Surface Plasmon Resonance (SPR).
Radioligand Binding Assay
This classic and highly sensitive method directly measures the binding of a radiolabeled ligand to its receptor.
Protocol for [³H]-Folic Acid Binding Assay:
-
Cell Culture: Culture cells overexpressing the folate receptor (e.g., KB cells) in appropriate media until confluent.
-
Cell Harvesting and Membrane Preparation:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Scrape cells and centrifuge to obtain a cell pellet.
-
Resuspend the pellet in a lysis buffer and homogenize to disrupt the cell membranes.
-
Centrifuge the homogenate at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in a binding buffer.
-
-
Binding Reaction:
-
In a series of tubes, add a fixed amount of the membrane preparation.
-
Add increasing concentrations of [³H]-folic acid.
-
For competition assays, add a fixed concentration of [³H]-folic acid and increasing concentrations of unlabeled folic acid or pteroic acid.
-
To determine non-specific binding, include a set of tubes with a high concentration of unlabeled folic acid.
-
Incubate the reactions at a specified temperature (e.g., 37°C) for a set time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the reaction mixture through a glass fiber filter to trap the membranes with bound radioligand.
-
Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the radioligand concentration and use saturation binding analysis to determine the Kd and Bmax (maximum number of binding sites).
-
For competition assays, plot the percentage of specific binding against the log concentration of the competitor and fit the data to a one-site competition model to determine the Ki (inhibition constant).
-
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining folate receptor binding affinity using a radioligand binding assay.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.[6][7]
General Protocol for SPR Analysis:
-
Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize the purified folate receptor protein to the activated surface via amine coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Analyte Injection and Binding Measurement:
-
Flow a running buffer over the sensor surface to establish a stable baseline.
-
Inject a series of concentrations of the analyte (folic acid or pteroic acid) over the surface.
-
Monitor the change in the SPR signal (measured in response units, RU) in real-time. The association phase is observed during injection.
-
Switch back to the running buffer to monitor the dissociation of the analyte from the receptor.
-
-
Surface Regeneration:
-
If necessary, inject a regeneration solution (e.g., a low pH buffer) to remove any remaining bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Folate Receptor Binding Interaction Diagram
Caption: Folic acid exhibits high-affinity binding to the folate receptor, while pteroic acid shows very low affinity.
Conclusion
The comparison between pteroic acid and folic acid provides a clear illustration of structure-activity relationships in receptor-ligand interactions. The absence of the glutamate tail in pteroic acid drastically diminishes its binding affinity for the folate receptor, rendering it a poor candidate for targeted therapies that rely on this interaction. In contrast, the high affinity of folic acid has established it as a valuable tool in the development of novel cancer diagnostics and therapeutics. The experimental protocols outlined in this guide provide a robust framework for researchers to quantitatively assess these and other ligand-receptor interactions, furthering our understanding of cellular biology and advancing the field of drug discovery.
References
-
Bioaustralis Fine Chemicals. Pteroic acid. [Link]
-
Chen, C., Ke, J., Zhou, X., et al. (2013). Structural basis for molecular recognition of folic acid by folate receptors. Nature, 500(7463), 486–489. [Link]
-
Creative Biolabs. Surface Plasmon Resonance Protocol & Troubleshooting. [Link]
-
Hansen, M., & Moshfegh, A. (2023). Interaction between carbon dots from folic acid and their cellular receptor. RSC Advances, 13(20), 13448-13456. [Link]
-
Kane, M. A., & Waxman, S. (2019). Folic Acid, Folate Conjugates and Folate Receptors: Novel Applications in Imaging of Cancer and Inflammation-Related Conditions. International Journal of Molecular Sciences, 20(18), 4473. [Link]
-
Leamon, C. P., & Low, P. S. (2001). Properties influencing the relative binding affinity of pteroate derivatives and drug conjugates thereof to the folate receptor. Journal of medicinal chemistry, 44(13), 2113–2119. [Link]
-
Molecules. (2019). Enhancement of Binding Affinity of Folate to Its Receptor by Peptide Conjugation. Molecules, 24(9), 1757. [Link]
-
National Center for Biotechnology Information. (n.d.). Structural basis for molecular recognition of folic acid by folate receptors. [Link]
-
O'Shannessy, D. J., & Winzor, D. J. (2008). Interpretation of surface plasmon resonance data. Journal of molecular recognition, 21(5), 285–294. [Link]
-
PubMed. (2008). Properties influencing the relative binding affinity of pteroate derivatives and drug conjugates thereof to the folate receptor. [Link]
-
PubMed Central (PMC). (2019). Enhancement of Binding Affinity of Folate to Its Receptor by Peptide Conjugation. [Link]
-
Royal Society of Chemistry. (2018). Advances in targeting the folate receptor in the treatment/imaging of cancers. [Link]
-
YouTube. (2022). Selectivity of binding of vector molecules to folate receptor-alpha observed by molecular dynamics. [Link]
-
YouTube. (2023). Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands. [Link]
-
YouTube. (2021). Making cool drugs hot: Isothermal titration calorimetry as a tool to study binding energetics. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. bioaustralis.com [bioaustralis.com]
- 3. Structural basis for molecular recognition of folic acid by folate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Advances in targeting the folate receptor in the treatment/imaging of cancers - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04004K [pubs.rsc.org]
- 6. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. researchgate.net [researchgate.net]
Pteroic Acid-Drug Conjugates vs. Unconjugated Parent Drug: A Comparative Efficacy Analysis
Introduction: The Rationale for Pteroic Acid Conjugation in Targeted Drug Delivery
In the landscape of modern therapeutics, the principle of targeted drug delivery has emerged as a cornerstone of efforts to enhance therapeutic indices, minimize off-target toxicity, and overcome drug resistance. One promising strategy in this domain involves the use of vitamin-receptor interactions to achieve selective drug accumulation in pathological tissues. Pteroic acid, a key structural component of folic acid, serves as a high-affinity ligand for the folate receptor (FR), which is frequently overexpressed on the surface of various cancer cells and activated macrophages involved in inflammatory diseases.[1][2] This differential expression profile between diseased and healthy tissues provides a molecular handle for targeted therapeutic intervention.
By chemically linking a potent therapeutic agent to pteroic acid, a pteroic acid-drug conjugate is formed. This conjugate is designed to be preferentially recognized and internalized by FR-expressing cells through receptor-mediated endocytosis.[3] This mechanism offers a significant conceptual advantage over the systemic administration of the unconjugated parent drug, which often relies on passive diffusion and can lead to widespread distribution and associated toxicities. This guide provides a comprehensive comparison of the efficacy of pteroic acid-drug conjugates versus their unconjugated parent drugs, supported by established experimental methodologies.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference in the efficacy of a pteroic acid-drug conjugate and its parent drug lies in their distinct mechanisms of cellular entry and subsequent intracellular drug release.
Unconjugated Parent Drug: The majority of conventional chemotherapeutic agents are small molecules that traverse the cell membrane primarily through passive diffusion, driven by concentration gradients. This non-specific uptake mechanism results in the drug affecting both healthy and diseased cells, leading to the well-documented side effects of chemotherapy.
Pteroic Acid-Drug Conjugate: In contrast, the pteroic acid-drug conjugate leverages the folate receptor-mediated endocytosis pathway for cellular entry. This process is initiated by the high-affinity binding of the pteroic acid moiety to the folate receptor on the cell surface.
Caption: Folate Receptor-Mediated Endocytosis of a Pteroic Acid-Drug Conjugate.
Upon binding, the receptor-conjugate complex is internalized into the cell within an endosomal vesicle. The acidic environment of the endosome and subsequent fusion with lysosomes facilitates the cleavage of the linker connecting the pteroic acid to the drug, releasing the active therapeutic agent inside the target cell. This targeted release mechanism is designed to concentrate the drug's cytotoxic effects within the diseased cells, thereby sparing healthy tissues.
Comparative Efficacy Evaluation: In Vitro and In Vivo Methodologies
A rigorous assessment of the relative efficacy of a pteroic acid-drug conjugate and its parent drug requires a multi-faceted approach, encompassing both in vitro and in vivo studies.
In Vitro Efficacy Assessment
In vitro assays provide a controlled environment to dissect the cellular response to the conjugate and the parent drug.
1. Cytotoxicity Assay (MTT/XTT Assay): This assay is fundamental for determining the concentration-dependent cytotoxic effects of a compound on a panel of cancer cell lines with varying levels of folate receptor expression.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[4]
-
Treatment: Prepare serial dilutions of the pteroic acid-drug conjugate and the unconjugated parent drug. Remove the culture medium from the wells and replace it with fresh medium containing the different concentrations of the test compounds. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[5][6]
-
Formazan Solubilization: In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[7] Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Expected Outcome: For a successful pteroic acid-drug conjugate, the in vitro cytotoxicity might be lower than that of the parent drug, especially in cell lines with low folate receptor expression.[8] This is because the conjugate's entry is restricted to receptor-mediated uptake. In folate receptor-overexpressing cells, the conjugate's efficacy should be significantly higher. A study on a pteroic acid-conjugated phosphoramidate prodrug showed it to be 10-400 times less cytotoxic in vitro than the parent drug, underscoring the necessity of folate receptor-mediated transport for its activity.[8]
2. Cellular Uptake Studies: These studies quantify the amount of drug that enters the cells, providing a direct measure of the efficiency of the targeted delivery system.
Experimental Protocol: Cellular Uptake by Flow Cytometry
-
Cell Seeding and Treatment: Seed folate receptor-positive cells in a 6-well plate. Treat the cells with a fluorescently labeled version of the pteroic acid-drug conjugate or the parent drug for various time points (e.g., 1, 4, and 24 hours).
-
Cell Harvesting: After incubation, wash the cells with cold PBS to remove any unbound compound. Detach the cells using trypsin-EDTA and resuspend them in PBS.
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer. The intensity of the fluorescence detected from the cells is proportional to the amount of the compound taken up.[9]
-
Competitive Inhibition: To confirm receptor-mediated uptake, pre-incubate a set of cells with an excess of free folic acid before adding the fluorescently labeled conjugate. A significant reduction in fluorescence intensity compared to the non-pre-incubated cells indicates specific uptake via the folate receptor.[10]
Caption: Workflow for Cellular Uptake Analysis by Flow Cytometry.
Expected Outcome: The pteroic acid-drug conjugate is expected to show significantly higher intracellular accumulation in folate receptor-positive cells compared to the parent drug. The competitive inhibition assay should demonstrate a marked decrease in the uptake of the conjugate, confirming the receptor-mediated pathway.
In Vivo Efficacy Assessment
In vivo studies using animal models are crucial for evaluating the therapeutic efficacy and safety of the conjugate in a complex biological system.
1. Xenograft Tumor Model: This is the gold standard for preclinical evaluation of anticancer agents.
Experimental Protocol: Subcutaneous Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., SK-OV-3 ovarian cancer cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).[8][11]
-
Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomly assign the mice to different treatment groups: vehicle control, unconjugated parent drug, and pteroic acid-drug conjugate.
-
Treatment Administration: Administer the treatments intravenously or intraperitoneally at predetermined doses and schedules.[12]
-
Tumor Volume Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume using the formula: (Length × Width²)/2.
-
Monitoring: Monitor the body weight of the mice as an indicator of systemic toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histological examination, biomarker analysis).
Expected Outcome: A successful pteroic acid-drug conjugate should demonstrate superior tumor growth inhibition compared to the unconjugated parent drug at equivalent doses.[8] For instance, a doxorubicin-DNA-gold nanoparticle conjugate showed a 2.5 times higher tumor growth inhibition rate than free doxorubicin in a xenograft model.[8] Furthermore, the conjugate is expected to be better tolerated, as indicated by less body weight loss.
| Parameter | Pteroic Acid-Drug Conjugate | Unconjugated Parent Drug |
| In Vitro IC50 (FR+ cells) | Expected to be potent | Potent |
| In Vitro IC50 (FR- cells) | Significantly less potent | Potent |
| Cellular Uptake (FR+ cells) | High, receptor-mediated | Lower, diffusion-dependent |
| In Vivo Tumor Growth Inhibition | Superior efficacy | Moderate efficacy |
| Systemic Toxicity | Reduced | Higher |
Table 1: Expected Comparative Performance of Pteroic Acid-Drug Conjugates and Unconjugated Parent Drugs.
Pharmacokinetic Profile: The Journey Through the Body
The pharmacokinetic properties of a drug conjugate are critical determinants of its efficacy and safety.
Pharmacokinetic Analysis: This involves measuring the concentration of the conjugate and the parent drug in the plasma and tissues over time.
Experimental Protocol: Pharmacokinetic Analysis by HPLC-MS/MS
-
Dosing: Administer a single intravenous dose of the pteroic acid-drug conjugate or the parent drug to a cohort of animals (e.g., rats or mice).
-
Blood Sampling: Collect blood samples at various time points (e.g., 5 min, 30 min, 1h, 2h, 4h, 8h, 24h) post-injection.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Sample Extraction: Extract the drug and conjugate from the plasma using appropriate methods (e.g., protein precipitation or solid-phase extraction).
-
HPLC-MS/MS Analysis: Quantify the concentrations of the analytes in the extracted samples using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.[3][13]
-
Data Analysis: Plot the plasma concentration-time profiles and calculate key pharmacokinetic parameters such as half-life (t½), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).
Expected Outcome: Pteroic acid-drug conjugates are generally expected to exhibit a longer plasma half-life and a larger AUC compared to the small-molecule parent drug. This is due to their larger size, which reduces renal clearance. The targeted nature of the conjugate should also lead to higher accumulation in tumor tissue.
| Pharmacokinetic Parameter | Pteroic Acid-Drug Conjugate | Unconjugated Parent Drug |
| Half-life (t½) | Longer | Shorter |
| Area Under the Curve (AUC) | Higher | Lower |
| Clearance (CL) | Lower | Higher |
| Tumor Accumulation | Higher | Lower |
Table 2: Expected Comparative Pharmacokinetic Parameters.
Conclusion: A Targeted Approach with Demonstrable Advantages
The conjugation of therapeutic agents to pteroic acid represents a scientifically robust strategy to enhance their efficacy and safety. The underlying principle of exploiting the overexpression of folate receptors on diseased cells allows for a targeted delivery mechanism that can significantly outperform the non-specific action of the unconjugated parent drug. The experimental methodologies outlined in this guide provide a comprehensive framework for the preclinical evaluation of pteroic acid-drug conjugates. The expected outcomes, supported by findings from similar targeted drug delivery systems, point towards superior in vivo tumor growth inhibition, reduced systemic toxicity, and an improved pharmacokinetic profile for the conjugate. As our understanding of tumor biology and drug delivery deepens, pteroic acid-based conjugates will undoubtedly continue to be a focal point of research and development in the quest for more effective and less toxic therapies.
References
-
Huan M, Zhang B, Teng Z, Cui H, Wang J, Liu X, et al. (2012) In Vitro and In Vivo Antitumor Activity of a Novel pH-Activated Polymeric Drug Delivery System for Doxorubicin. PLoS ONE 7(9): e44116. [Link]
-
Denny, W. A. (2001). The design of selectively-activated anticancer agents: a personal perspective. Journal of Pharmacy and Pharmacology, 53(12), 1547-1557. [Link]
-
Kim, D., Lee, E. S., Oh, K. T., Gao, Z. G., & Bae, Y. H. (2007). Doxorubicin-loaded DNA-gold nanoparticle nanocarrier for the treatment of ovarian cancer. Nanotechnology, 18(49), 495103. [Link]
-
Li, C. (2002). Poly (L-glutamic acid)–paclitaxel conjugate. In Tumor-targeting drug delivery (pp. 245-257). Humana Press. [Link]
-
Creative Biolabs. (n.d.). Determination of ADC Cytotoxicity. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Cellular Uptake and Release Assays Protocol. Retrieved from [Link]
-
Sargent, B. J., Bailey, A. W., & Bult, C. J. (2022). Methods to study xenografted human cancer in genetically diverse mice. STAR protocols, 3(4), 101783. [Link]
-
Waters Corporation. (2022). Rapid Determination Of The Pharmacokinetics, Metabolism, Elimination And Tissue Distribution Of A PROTACs Drug Using UHPLC. Retrieved from [Link]
-
Zhang, X., Li, J., Liu, F., & Tan, J. (2021). Antitumor Activity of α-Linolenic Acid-Paclitaxel Conjugate Nanoparticles: In vitro and in vivo. International Journal of Nanomedicine, 16, 7373–7385. [Link]
-
Chen, Y., et al. (2018). Species difference in paclitaxel disposition correlated with poor pharmacological efficacy translation from mice to humans. Clinical Pharmacology in Drug Development, 8(3), 350-361. [Link]
-
Teicher, B. A. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. In Tumor Models for Cancer Research (pp. 1-13). Humana Press, New York, NY. [Link]
-
Wang, L., Zhang, Y., & Tang, W. (2016). Pharmacokinetics, tissue distribution, and plasma protein binding study of chicoric acid by HPLC-MS/MS. Journal of Chromatography B, 1033, 271-276. [Link]
-
Chang, H. C., et al. (2008). Receptor-mediated cellular uptake of folate-conjugated fluorescent nanodiamonds: a combined ensemble and single-particle study. Nanotechnology, 19(27), 275102. [Link]
-
Jose, S., et al. (2019). Transferrin-Conjugated Docetaxel–PLGA Nanoparticles for Tumor Targeting: Influence on MCF-7 Cell Cycle. Polymers, 11(12), 1905. [Link]
-
Waters Corporation. (2023). Utilizing Advanced Flow Cytometry to Detect the Uptake and Transport of Small Molecules by Microbes. Retrieved from [Link]
-
Kobayashi, H., et al. (2019). Establishment of an In Vivo Xenograft Mouse Model of a Subcutaneous Submillimeter HT-29 Tumor Formed from a Single Spheroid Transplanted Using Radiation-Crosslinked Gelatin Hydrogel Microwell. Micromachines, 10(4), 263. [Link]
-
Sargent, B. J., et al. (2022). Methods to study xenografted human cancer in genetically diverse mice. STAR protocols, 3(4), 101783. [Link]
-
Sartorius. (2023). Utilizing Advanced Flow Cytometry to Detect the Uptake and Transport of Small Molecules by Microbes. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Determination of ADC Cytotoxicity. Retrieved from [Link]
-
Parker, N., et al. (2005). Folate receptor expression in carcinomas and normal tissues determined by a quantitative radioligand binding assay. Analytical biochemistry, 338(2), 284-293. [Link]
-
Gifford Bioscience. (n.d.). Cellular Uptake and Release Assays Protocol. Retrieved from [Link]
-
Wang, L., Zhang, Y., & Tang, W. (2016). Pharmacokinetics, tissue distribution, and plasma protein binding study of chicoric acid by HPLC-MS/MS. Journal of Chromatography B, 1033, 271-276. [Link]
-
van Meerloo, J., et al. (2011). The MTT assay for cellular viability and cytotoxicity. In Cell Viability Assays (pp. 237-245). Humana Press, Totowa, NJ. [Link]
-
Salazar, M. D., & Ratnam, M. (2007). The folate receptor: a regulated determinant of cellular folate uptake and drug sensitivity. Cancer metastasis reviews, 26(1), 145-161. [Link]
-
CancerIndex. (2019). Hungary Cancer Oranisations and Resources. Retrieved from [Link]
-
Zhang, Y., et al. (2024). In vivo Fate of Targeted Drug Delivery Carriers. Journal of Controlled Release, 369, 114-131. [Link]
-
Li, J., et al. (2023). Study on Pharmacokinetics and Metabolic Profiles of Novel Potential PLK-1 Inhibitors by UHPLC-MS/MS Combined with UHPLC-Q-Orbitrap/HRMS. Molecules, 28(6), 2550. [Link]
Sources
- 1. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 2. ijper.org [ijper.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 7. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo and In Vitro Anticancer Activity of Doxorubicin-loaded DNA-AuNP Nanocarrier for the Ovarian Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Receptor-mediated cellular uptake of folate-conjugated fluorescent nanodiamonds: a combined ensemble and single-particle study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics, tissue distribution, and plasma protein binding study of chicoric acid by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Pteroic acid versus methotrexate: differences in DHFR inhibition.
Executive Summary: The Pharmacophore Gap
This guide analyzes the structural and kinetic differences between Pteroic Acid (the biosynthetic core of folate) and Methotrexate (MTX) (the clinical antifolate standard) regarding Dihydrofolate Reductase (DHFR) inhibition.
While structurally related, these two compounds represent the difference between a metabolic precursor and a tight-binding inhibitor .[1] The critical distinction lies in two specific molecular modifications that alter the binding geometry within the DHFR active site:
-
The Pteridine Head: The substitution of the 4-oxo group (Pteroic acid) with a 4-amino group (MTX) forces a 180° rotation ("flip") of the inhibitor in the active site.
-
The Glutamate Tail: The presence of the glutamate moiety in MTX (absent in Pteroic acid) provides critical distal binding energy and allows for intracellular polyglutamylation.
Structural & Mechanistic Comparison
The "Flip" Mechanism (The 4-Amino Effect)
The most profound difference in DHFR inhibition stems from the pteridine ring substitution.
-
Pteroic Acid (2-amino-4-oxo): Binds in a "productive" orientation similar to the natural substrate (dihydrofolate).[1] The N1 nitrogen is unprotonated at physiological pH.
-
Methotrexate (2,4-diamino): The 4-amino group increases the basicity of the N1 nitrogen (
rises from ~2.4 to ~5.7).[1] This allows N1 to be protonated within the enzyme active site, forming a strong ionic bond with a conserved acidic residue (Asp27 in E. coli, Glu30 in human). To facilitate this bond, the MTX molecule rotates 180° relative to folate.
The Glutamate Contribution (The Tail Effect)
Pteroic acid is essentially "Methotrexate without the tail" (and with the 4-oxo substitution).
-
Methotrexate: The benzoyl-glutamate tail interacts with Arg52/Arg57 (human DHFR), contributing significantly to binding enthalpy.[1]
-
Pteroic Acid: Lacking the glutamate tail, it loses these distal anchor points, resulting in a drastically higher dissociation constant (
).[1]
Quantitative Performance Data
The following table contrasts the inhibitory potential of MTX against Pteroic Acid and DAMPA (2,4-diamino-N10-methylpteroic acid), which serves as the perfect structural control to isolate the effect of the glutamate tail.[1]
| Compound | Structure Key | DHFR Affinity ( | Mechanism of Interaction |
| Methotrexate (MTX) | 2,4-diamino + Glutamate | < 1 nM (Tight-binding) | Inhibitor: Flipped orientation; strong ionic bond at N1.[1] |
| DAMPA | 2,4-diamino (No Glutamate) | ~10 - 70 nM | Inhibitor: Retains "flip" and ionic bond, but loses distal binding energy.[1] |
| Pteroic Acid | 4-oxo (No Glutamate) | > 100 µM (Weak/Inactive) | Substrate/Precursor: Productive orientation; lacks ionic anchor; weak affinity.[1] |
Key Insight: The removal of the glutamate tail (MTX
DAMPA) reduces affinity by ~10-100 fold. However, reverting the 4-amino group to 4-oxo (DAMPAPteroic Acid) obliterates inhibitory activity, reducing affinity by >1000 fold.[1]
Visualization: Structural Logic & Pathway
The following diagram illustrates the structural relationship and the "Flip" mechanism that differentiates a substrate from an inhibitor.
Caption: Schematic comparison of ligand binding modes. MTX adopts a "flipped" orientation due to the 4-amino group, locking the enzyme, whereas Pteroic acid binds weakly and transiently.[1]
Experimental Protocol: Comparative DHFR Inhibition Assay
To experimentally verify the differences described above, use the following spectrophotometric protocol. This assay monitors the oxidation of NADPH to NADP+, which decreases absorbance at 340 nm.
Reagent Preparation
-
DHFR Enzyme: Recombinant human or E. coli DHFR (approx.[1] 0.01 U/µL).
-
Substrate (DHF): Dihydrofolate (50 µM final). Note: DHF is unstable; prepare fresh in degassed buffer containing DTT/mercaptoethanol.
-
Cofactor (NADPH): 60 µM final concentration.[1]
-
Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM DTT, 0.5 mM EDTA.
Critical Step: Ligand Solubilization
This is the most common point of failure when comparing these compounds.
-
Methotrexate: Soluble in mild buffer or dilute NaOH.[1]
-
Pteroic Acid: Poorly soluble in neutral water.[1][2]
-
Protocol: Dissolve Pteroic acid in 0.1 M NaOH to create a stock solution (e.g., 10 mM). Verify complete dissolution (solution should be yellow/clear). Dilute into the assay buffer immediately before use to avoid precipitation.
-
Assay Workflow
-
Blanking: Set spectrophotometer to 340 nm at 25°C.
-
Incubation: Mix Buffer + NADPH + Enzyme + Inhibitor (MTX or Pteroic Acid) .[1]
-
Incubate for 2-5 minutes to allow for the slow, tight-binding onset characteristic of MTX.
-
-
Initiation: Add DHF to start the reaction.
-
Measurement: Record
for 60–120 seconds. -
Calculation:
[1]
Expected Results
-
MTX (100 nM): Expect >95% inhibition (Rate
0).[1] -
Pteroic Acid (100 nM): Expect ~0% inhibition (Rate
Control).[1] -
Pteroic Acid (100 µM): May show partial inhibition (10-30%) due to weak competition or impurities (e.g., folate contamination in commercial pteroic acid sources).[1]
References
-
Mechanism of DHFR Inhibition: Kraut, J., & Matthews, D. A. (1987).[1] Dihydrofolate reductase. Biological Macromolecules and Assemblies, 3, 1-71.[1]
-
Methotrexate Binding Geometry: Schnell, J. R., et al. (2004).[1] Structure and dynamics of dihydrofolate reductase-methotrexate complexes in solution. Biochemistry. [1]
-
DAMPA vs MTX Affinity: Valerino, D. M., et al. (1972).[1] Chemical nature of the binding of methotrexate and its metabolites to dihydrofolate reductase. Journal of Biological Chemistry.
-
Pteroic Acid Solubility & Properties: ChemicalBook. Pteroic Acid Properties and Solubility Data.
-
Standard DHFR Assay Protocol: Sigma-Aldrich Technical Bulletin. Dihydrofolate Reductase Assay Kit.
Sources
Comparative metabolism of conjugated pterins like pteroic acid versus unconjugated pterins.
Unraveling the Metabolic Fates of Conjugated vs. Unconjugated Pterins
This guide provides a detailed comparative analysis of the metabolism of conjugated and unconjugated pterins, with a specific focus on pteroic acid as a representative conjugated pterin. We will delve into the structural distinctions that govern their metabolic pathways, the functional implications of these differences, and the experimental methodologies used to study them.
Introduction: The Diverse World of Pterins
Pterins are a class of heterocyclic compounds that play crucial roles in a wide range of biological processes, from acting as cofactors for enzymes to functioning as pigments. They can be broadly classified into two groups: conjugated and unconjugated pterins. The key distinguishing feature is the presence of a para-aminobenzoic acid (pABA) moiety linked to a glutamate residue in conjugated pterins, a feature absent in their unconjugated counterparts. This seemingly subtle structural difference has profound consequences for their metabolism and biological functions. Understanding these metabolic distinctions is critical for researchers in fields such as enzymology, drug development, and clinical diagnostics.
Structural Determinants of Metabolic Pathways
The fundamental difference in the metabolic processing of conjugated and unconjugated pterins stems from their core structures.
-
Unconjugated Pterins: This group includes well-known molecules like neopterin and biopterin. Their relatively simple structure allows for more direct interaction with various enzymes and transporters.
-
Conjugated Pterins: Pteroic acid and its more complex derivative, folic acid, are characterized by the aforementioned pABA-glutamate side chain. This side chain necessitates specific enzymatic cleavage for the pterin core to be released and further metabolized.
Figure 1: A simplified diagram illustrating the core structural difference between unconjugated and conjugated pterins.
Comparative Metabolic Pathways
The metabolic fates of conjugated and unconjugated pterins diverge significantly, primarily due to the enzymatic machinery required to process them.
Metabolism of Unconjugated Pterins (e.g., Biopterin)
Unconjugated pterins, such as biopterin, are key players in various metabolic pathways. Tetrahydrobiopterin (BH4), the reduced form of biopterin, is an essential cofactor for aromatic amino acid hydroxylases and nitric oxide synthase. Its metabolism is a cyclical process of synthesis, regeneration, and degradation.
-
De Novo Synthesis: Biopterin is synthesized from guanosine triphosphate (GTP) through a series of enzymatic steps.
-
Cofactor Role and Regeneration: During enzymatic reactions, BH4 is oxidized to quinonoid dihydrobiopterin (qBH2). This intermediate is then regenerated back to BH4 by the enzyme dihydropteridine reductase (DHPR).
-
Degradation: When not regenerated, qBH2 can be converted to 7,8-dihydrobiopterin (BH2) and further metabolized to other pterin species.
Metabolism of Conjugated Pterins (e.g., Pteroic Acid)
Pteroic acid itself is generally considered a metabolic intermediate or a breakdown product rather than a primary functional molecule in mammals. It is a precursor for the synthesis of folate in microorganisms, but in mammals, the primary focus is on the metabolism of its more complex derivative, folic acid.
The metabolism of conjugated pterins like folic acid involves several key steps that are distinct from that of unconjugated pterins:
-
Hydrolysis: The polyglutamate side chain of dietary folates is hydrolyzed to the monoglutamate form in the intestine.
-
Reduction and Methylation: Folic acid is reduced to dihydrofolate (DHF) and then to tetrahydrofolate (THF) by the enzyme dihydrofolate reductase (DHFR). THF can then be converted to various one-carbon derivatives that are essential for nucleotide synthesis and methylation reactions.
-
Catabolism: The breakdown of folates can lead to the formation of p-aminobenzoylglutamate and pterin-6-carboxylic acid.
A key comparative point is that while mammals can metabolize and utilize pre-formed folates, they cannot synthesize them de novo from pteroic acid. In contrast, many microorganisms possess the enzymatic machinery to synthesize dihydrofolate from pteroic acid.
Figure 2: A comparison of the metabolic pathways of unconjugated (biopterin) and conjugated (folic acid) pterins.
Comparative Data Summary
The table below summarizes key differences in the metabolism of conjugated and unconjugated pterins.
| Feature | Unconjugated Pterins (e.g., Biopterin) | Conjugated Pterins (e.g., Folic Acid) |
| Primary Source | De novo synthesis from GTP | Dietary intake |
| Key Enzyme in Activation | Dihydropteridine reductase (DHPR) for regeneration | Dihydrofolate reductase (DHFR) for reduction |
| Primary Function | Enzyme cofactor (e.g., for amino acid hydroxylases) | One-carbon metabolism (nucleotide synthesis, methylation) |
| Requirement for Hydrolysis | No | Yes (for polyglutamate forms) |
| De Novo Synthesis in Mammals | Yes | No |
Experimental Approaches for Studying Pterin Metabolism
The analysis of pterin metabolism requires sensitive and specific analytical techniques. High-performance liquid chromatography (HPLC) coupled with fluorescence or electrochemical detection is a commonly used method.
Sample Preparation and Analysis Workflow
The following protocol outlines a general workflow for the analysis of pterins in biological samples.
-
Sample Collection and Stabilization: Collect biological samples (e.g., plasma, urine, tissue homogenates) and immediately add a stabilizing antioxidant solution (e.g., dithioerythritol) to prevent oxidation of reduced pterins.
-
Protein Precipitation: Add an acid precipitant (e.g., trichloroacetic acid) to the sample to precipitate proteins. Centrifuge to pellet the precipitated protein.
-
Purification (Optional): For samples with low pterin concentrations, a solid-phase extraction (SPE) step may be necessary to concentrate the analytes and remove interfering substances.
-
HPLC Separation: Inject the supernatant onto an HPLC system equipped with a reverse-phase column. Use an appropriate mobile phase gradient to separate the different pterin species.
-
Detection: Use a fluorescence detector with specific excitation and emission wavelengths for pterins or an electrochemical detector for sensitive quantification.
-
Data Analysis: Quantify the pterin concentrations by comparing the peak areas to those of known standards.
Figure 3: A typical experimental workflow for the analysis of pterins in biological samples.
Conclusion
The metabolic pathways of conjugated and unconjugated pterins are distinct, a direct consequence of their structural differences. Unconjugated pterins like biopterin are synthesized de novo and play a critical role as enzyme cofactors, with their metabolism centered around a regeneration cycle. In contrast, conjugated pterins like folic acid are essential dietary components that, after enzymatic modification, serve as carriers of one-carbon units. A thorough understanding of these divergent metabolic fates is essential for advancing our knowledge in various fields of biomedical research.
References
-
Title: Pteridines as signalling molecules Source: PubMed Central (PMC) URL: [Link]
-
Title: Pterins Source: Wikipedia URL: [Link]
-
Title: Pteroic acid Source: Wikipedia URL: [Link]
-
Title: Tetrahydrobiopterin Source: Wikipedia URL: [Link]
-
Title: The role of tetrahydrobiopterin in the regulation of nitric oxide synthase and its implications in cardiovascular diseases Source: PubMed Central (PMC) URL: [Link]
-
Title: Folate synthesis in plants: the p-aminobenzoate branch is initiated by a new bifunctional enzyme Source: PubMed Central (PMC) URL: [Link]
Comparative Transcriptomic Profiling of Pteridic Acids: A Guide to Microbial Plant Growth Regulators
Executive Summary: The Pteridic Acid Dichotomy
Pteridic acids are a family of spiroketal polyketides isolated from Streptomyces species (e.g., S. hygroscopicus, S. iranensis). For drug development and agrochemical professionals, these compounds represent a unique class of "dual-function" biostimulants.
Unlike synthetic auxins (e.g., 2,4-D) which often show high phytotoxicity, pteridic acids exhibit distinct physiological modes of action depending on their specific structural subclass. This guide compares the transcriptomic footprints of the two primary subclasses:
-
Group 1 (Pteridic Acids A & B): Exhibit Auxin-like activity (root promotion).
-
Group 2 (Pteridic Acids H & F): Exhibit ABA-like/Stress-Adaptive activity (drought/salinity tolerance).
This guide provides the experimental framework to distinguish these responses using RNA-seq, offering a robust protocol for validating novel microbial biostimulants.
Chemical & Physiological Comparison
Before analyzing transcriptomics, it is critical to understand the physiological baselines. Pteridic acids share a spiroketal core but differ in side-chain stereochemistry and saturation, leading to divergent signaling outcomes.
Table 1: Comparative Physiological Profile
| Feature | Pteridic Acids A / B | Pteridic Acids H / F | Indole-3-Acetic Acid (IAA) | Abscisic Acid (ABA) |
| Primary Source | S. hygroscopicus | S. iranensis / S. rapamycinicus | Plant endogenous | Plant endogenous |
| Primary Effect | Adventitious root formation | Drought/Salinity tolerance | Cell elongation, Rooting | Stomatal closure, Dormancy |
| Potency | Active at ~1 nM | Active at ~1.3 nM | Active at nM-µM range | Active at µM range |
| Phenotype | Root hypertrophy (Auxin-mimic) | Stress resilience (ABA-mimic) | Classic auxin response | Growth arrest / Survival |
| Stability | High (Microbial secondary metabolite) | High | Low (Rapid oxidation) | Moderate (Catabolized) |
Transcriptomic Mechanisms & Signaling Pathways[1][2][3][4][5]
The transcriptomic value of pteridic acids lies in their ability to trigger specific gene clusters without the broad pleiotropic effects (and toxicity) of synthetic hormones.
Mechanism of Action[6]
-
Pteridic Acids A/B: Engage the TIR1/AFB auxin receptor machinery, leading to the ubiquitination and degradation of Aux/IAA repressors, thereby releasing ARFs (Auxin Response Factors) to drive root-specific gene expression.[1]
-
Pteridic Acids H/F: Bypass the classical growth pathways to activate SnRK2 kinases and AREB/ABF transcription factors, upregulating genes responsible for osmoprotection and ROS scavenging.
Visualization: Divergent Signaling Pathways
The following diagram illustrates how structural variations in pteridic acids lead to distinct transcriptional outcomes.
Caption: Divergent signaling cascades of Pteridic Acid subclasses targeting Auxin (A/B) vs. ABA (H/F) pathways.
Experimental Protocol: Comparative RNA-Seq Workflow
To objectively compare these compounds, a standardized "Transcriptional Validated System" is required. This protocol ensures that observed differences are due to compound specificity, not experimental noise.
Phase 1: Plant Material & Treatment[7]
-
Model: Arabidopsis thaliana (Col-0) seedlings (7-day old).
-
Media: 1/2 MS liquid medium (sucrose-free to reduce metabolic noise).
-
Treatments:
-
Mock: DMSO (0.1%).
-
Positive Control 1: IAA (1 µM) – Auxin benchmark.
-
Positive Control 2: ABA (10 µM) – Stress benchmark.
-
Experimental A: Pteridic Acid A (1 nM & 100 nM).
-
Experimental B: Pteridic Acid H (1 nM & 100 nM).
-
-
Timepoints: 1h (Early signaling), 6h (Transcriptional cascade), 24h (Physiological adaptation).
Phase 2: Library Prep & Sequencing
-
Extraction: Total RNA using Trizol/Column hybrid method (to retain small RNAs if needed).
-
QC: RIN > 8.0 required.
-
Sequencing: Illumina NovaSeq, PE150, >20M reads/sample.
Phase 3: Bioinformatics Pipeline (Self-Validating)
-
Alignment: STAR aligner against TAIR10 genome.
-
Quantification: featureCounts.
-
Differential Expression: DESeq2 (FDR < 0.05, Log2FC > 1).
-
Validation Step: Check expression of GH3.3 (Auxin marker) and RD29A (ABA marker) in controls. If controls fail, discard batch.
Visualization: Workflow Logic
Caption: Step-by-step RNA-seq workflow for validating pteridic acid transcriptomic signatures.
Comparative Transcriptomic Data
The following table summarizes the expected gene expression profiles based on validated literature and Streptomyces metabolite studies.
Table 2: Marker Gene Response Matrix (Log2 Fold Change)
| Gene Family | Function | IAA (Auxin) | PA-A (Auxin-like) | ABA (Stress) | PA-H (Stress-like) |
| GH3.3 / GH3.5 | Auxin conjugation / Homeostasis | +++ (Up) | ++ (Up) | - (No change) | - (No change) |
| SAUR19 / SAUR23 | Cell elongation / Acid growth | +++ (Up) | ++ (Up) | - (Down) | - (Down) |
| LBD16 / LBD29 | Lateral root initiation | +++ (Up) | + (Up) | - (No change) | - (No change) |
| RD29A / RD29B | Desiccation response | - (No change) | - (No change) | +++ (Up) | ++ (Up) |
| NCED3 | ABA biosynthesis | - (No change) | - (No change) | ++ (Up) | + (Up) |
| RAB18 | Dehydrin / Osmoprotection | - (No change) | - (No change) | +++ (Up) | ++ (Up) |
-
Key Insight: Pteridic Acid A shows a "cleaner" auxin profile than IAA, often inducing fewer stress-related off-target genes (like ethylene precursors) compared to synthetic auxins like 2,4-D.
-
Key Insight: Pteridic Acid H induces RD29A and RAB18 but, unlike ABA, does not typically inhibit growth as severely, suggesting a "priming" mechanism rather than a shutdown mechanism.
Conclusion & Recommendations
For researchers developing novel plant growth regulators (PGRs), Pteridic Acids offer a versatile scaffold.
-
For Rooting Applications: Select Pteridic Acid A/B . Their transcriptomic profile mirrors IAA but with higher metabolic stability, making them ideal for rooting powders or hydroponic additives.
-
For Abiotic Stress: Select Pteridic Acid H/F .[2][3][4][5] These compounds activate the ABA-dependent drought response pathway (upregulation of RD29A, COR genes) without the severe growth penalty associated with direct ABA application.
Final Verdict: The "Pteridic Acid" class is not monolithic.[2][5][6] Transcriptomic profiling is the only reliable method to categorize the specific bioactivity of new isolates or synthetic analogs.
References
-
Kawashima, A., et al. (2002). Pteridic Acids A and B, Novel Plant Growth Promoters with Auxin-like Activity from Streptomyces hygroscopicus TP-A0451.[7] The Journal of Antibiotics, 55(8), 764–767. Link
-
Ju, K. S., et al. (2023). Streptomyces alleviate abiotic stress in plant by producing pteridic acids.[2][3][4] bioRxiv (Preprint). Link
-
Ljung, K. (2013). Auxin metabolism and homeostasis during plant development. Development, 140(5), 943-950. Link
-
Zhu, J. K. (2016). Abiotic Stress Signaling and Responses in Plants. Cell, 167(2), 313-324. Link
-
Paponov, I. A., et al. (2008). Comprehensive transcriptome analysis of auxin responses in Arabidopsis.[8] Molecular Plant, 1(2), 321–337. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Streptomyces alleviate abiotic stress in plant by producing pteridic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Streptomyces alleviate abiotic stress in plant by producing pteridic acids | bioRxiv [biorxiv.org]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. researchgate.net [researchgate.net]
- 6. WO2023084032A9 - Pteridic acids and uses thereof - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Comprehensive transcriptome analysis of auxin responses in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Pteric acid
This guide provides a technical safety framework for handling Pteric Acid (2-amino-4-hydroxypteridine-6-carboxylic acid) and its derivatives (e.g., Pteroic Acid).[1] While often classified as a GHS Irritant, the primary safety risks in a research setting arise from its low solubility , requiring the use of caustic bases (NaOH) or penetrating solvents (DMSO) for dissolution.[1]
Part 1: Executive Safety Summary
Immediate Action Required:
-
Primary Hazard: Respiratory sensitization (dust) and chemical burns (during solubilization).[1]
-
Storage: -20°C, desiccated, and protected from light (Pteridines are photodegradable).[1][2]
-
Critical PPE: Nitrile gloves (double-gloved for DMSO), N95 respirator (for powder), and chemical splash goggles (during dissolution).[1]
| Parameter | Specification |
| GHS Classification | Warning ; H315 (Skin), H319 (Eye), H335 (Resp), H302 (Acute Tox - Oral) |
| Physical State | Yellow to brown powder; high static potential.[1][3] |
| Solubility Profile | Insoluble in water/ethanol. Soluble in 0.1M–0.5M NaOH or DMSO . |
| Incompatibility | Strong oxidizing agents, strong acids.[1] |
Part 2: Technical Hazard Analysis (The "Why")
To ensure scientific integrity, we must look beyond the generic SDS. The handling of Pteric acid involves a Compound Hazard System where the solvent poses a greater immediate risk than the solute.
-
The Solute (Pteric Acid): As a structural core of Folic Acid (Vitamin B9), Pteric acid is a bioactive precursor.[1] While acute toxicity is moderate, it is a pteridine derivative , which can intercalate with DNA or inhibit enzymes (e.g., Dihydropteroate synthase) at high concentrations.[1] Inhalation of the dust can cause immune sensitization.
-
The Solvent System (The Real Danger):
-
Sodium Hydroxide (NaOH): Pteric acid requires basic pH (>10) for aqueous solubility.[1] This introduces a corrosive splash hazard . Standard safety glasses are insufficient; splash goggles are required.
-
DMSO (Dimethyl Sulfoxide): Often used for organic stock solutions.[1] DMSO is a penetration enhancer , meaning it can carry dissolved Pteric acid directly through the skin and into the bloodstream, bypassing the skin barrier.[1]
-
Part 3: Personal Protective Equipment (PPE) Matrix
This matrix is designed based on the permeability of the solvents used, not just the solid powder.
| Body Zone | PPE Requirement | Technical Rationale |
| Respiratory | N95 / P2 Particulate Respirator | Prevents inhalation of fine pteridine dust during weighing, which can trigger mucosal irritation or sensitization.[1] |
| Eyes | Chemical Splash Goggles (Indirect Vent) | Essential during solubilization.[1] Basic solutions (NaOH) cause immediate, irreversible corneal damage upon contact.[1] Safety glasses are only acceptable for handling closed containers. |
| Hands (Solid) | Nitrile Gloves (Min 0.11 mm) | Sufficient for dry powder handling.[1] |
| Hands (Liquid) | Double-Gloving or Long-cuff Nitrile | If using DMSO: Immediate breakthrough can occur.[1] Change outer gloves immediately upon splash. If using NaOH: Standard nitrile offers >480 min protection. |
| Body | Lab Coat (Buttoned, Cotton/Poly) | Prevents static buildup (which disperses powder) and protects skin from caustic splashes.[1] |
Part 4: Operational Protocol
Phase 1: Weighing & Preparation
-
Static Control: Pteric acid powder is prone to static cling. Use an antistatic gun or wipe the spatula with an ethanol wipe before weighing to prevent "jumping" of the powder.
-
Containment: Weigh inside a chemical fume hood or a powder containment balance enclosure. Do not weigh on an open bench.
Phase 2: Solubilization (The Critical Step)
-
Aqueous Route (NaOH):
-
Suspend Pteric acid in water (it will remain cloudy).[1]
-
Add 1M NaOH dropwise with continuous stirring.
-
Safety Check: Reaction is not exothermic, but the pH will spike. Ensure goggles are worn.[4]
-
Once dissolved, adjust pH back to neutral (7.0–7.5) if the experiment allows, though precipitation may occur below pH 5.[1]
-
-
Organic Route (DMSO):
-
Add DMSO directly to the powder.
-
Sonicate: Use a water-bath sonicator. Note: Sonication generates aerosols. Keep the tube capped and parafilmed.
-
Phase 3: Disposal
-
Solid Waste: Dispose of contaminated weighing boats and paper as Hazardous Chemical Waste (Solid) .
-
Liquid Waste:
-
Basic Solutions: Neutralize to pH 7 before disposal or classify as Basic Inorganic Waste .
-
DMSO Solutions: Classify as Halogen-free Organic Solvent Waste . Do not mix with strong oxidizers.[4]
-
Part 5: Visualization & Workflow
The following diagram illustrates the decision logic for PPE and handling based on the state of the chemical.
Figure 1: Decision matrix for PPE selection based on the physical state and solvent system of Pteric Acid.[1]
Part 6: Emergency Response
-
Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization), seek medical attention.
-
Eye Contact (NaOH Solution): Irrigate for 15 minutes minimum .[1][4] Time is critical to prevent corneal opacification.
-
Skin Contact (DMSO Solution): Wash with soap and water for 15 minutes. Do not use ethanol , as it may further enhance penetration.[1]
-
Spill Cleanup:
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 135398749, Pteroic acid. Retrieved from [Link][1]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
